AFG206

Catalog No.
S548018
CAS No.
M.F
C20H19N3O2
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AFG206

Product Name

AFG206

IUPAC Name

1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24)

InChI Key

UUJSPHQATNSVLQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

solubility

Soluble in DMSO, not in water

Synonyms

AFG206; AFG 206; AFG-206.

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

The exact mass of the compound 1-(4-Ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea is 333.14773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AFG206 FLT3 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

AFG206: Known Characteristics

This compound is identified in the literature as a novel first-generation "type II" FLT3 inhibitor [1] [2]. The key known aspects of its profile are summarized below.

Characteristic Description of this compound
Classification First-generation, "Type II" FLT3 inhibitor [1]
Primary Target Mutant FLT3 kinase activity (in-frame duplications/point mutations) [1]
Mechanism Binds to inactive kinase conformation; inhibits aberrant signaling [1] [3]
Cellular Effects Inhibits proliferation, induces apoptosis, causes cell cycle arrest in FLT3 mutant cells [1]
Potency & Resistance Potent and selective, but cross-resistance observed with "type I" inhibitors (e.g., PKC412) [1]

Experimental Workflow for Characterizing FLT3 Inhibitors

While specific protocols for this compound are not available, established methodologies for evaluating FLT3 inhibitors are well-documented in recent literature [4]. The following diagram and table outline a generalized experimental workflow that researchers use to characterize compounds like this compound.

G Start Compound Identification (Virtual Screening) A In Vitro Kinase Assay Start->A Biochemical Level B Cellular Proliferation Assay A->B Cellular Level C Mechanism of Action Study B->C D Resistance & Specificity Profiling C->D Pathway Analysis End In Vivo Validation D->End Animal Models

Experimental workflow for FLT3 inhibitor characterization.

Experimental Stage Protocol Objective & Key Methodologies

| 1. In Vitro Kinase Assay | Objective: Determine direct inhibition of FLT3 kinase activity. Method: Use purified FLT3-ITD mutant protein. Incubate with test compound (this compound) and ATP. Measure remaining kinase activity using a detection method like Microscale Thermophoresis (MST) or ADP-Glo to calculate IC50 [4]. | | 2. Cellular Proliferation Assay | Objective: Assess anti-proliferative effect on AML cell lines. Method: Treat FLT3-ITD mutant cell lines (e.g., MV4-11) and wild-type control lines with this compound. Use cell viability assays (e.g., MTT, CellTiter-Glo) after 48-72 hours to determine IC50 [4]. | | 3. Mechanism of Action | Objective: Confirm on-target effect and apoptosis induction. Method: Perform Western Blotting to detect reduced phosphorylation of FLT3 and downstream targets (STAT5, AKT, ERK). Use Flow Cytometry with Annexin V/PI staining to quantify apoptosis [1]. | | 4. Resistance & Specificity | Objective: Evaluate cross-resistance and kinase selectivity. Method: Test efficacy against cells with known resistance to other FLT3 inhibitors (e.g., PKC412-resistant). Use kinase profiling panels to assess selectivity over other kinases [1]. |

Insights for Further Research

The search results confirm that this compound was part of early research efforts, and the field has since advanced significantly.

  • Explore Second-Generation Inhibitors: The limitations of first-generation inhibitors like this compound propelled the development of second-generation "type II" inhibitors (e.g., AUZ454, ATH686). These were designed with structural improvements, such as a piperazine moiety, leading to higher potency and an ability to override drug resistance [1].
  • Focus on Clinically Approved Inhibitors: Current research and clinical practice have moved towards FDA-approved FLT3 inhibitors. Midostaurin (first-generation, type I) is used with chemotherapy in newly diagnosed patients, and Gilteritinib (second-generation, type I) is a standard of care for relapsed/refractory disease [5] [3]. These agents have robust clinical data and established protocols.

References

first-generation type II FLT3 inhibitor definition

Author: Smolecule Technical Support Team. Date: February 2026

Pros, Cons, and Clinical Context

The properties of first-generation type II inhibitors present a mixed profile of clinical benefits and challenges.

  • Advantages of Multi-Kinase Activity: The broad targeting of other kinases (like VEGFR, PDGFR, KIT, and RAF) could, in theory, provide enhanced anti-leukemic effects by simultaneously inhibiting multiple pathways involved in cancer cell survival and proliferation [1] [2].
  • Major Drawbacks: The primary disadvantages are their lack of specificity, which leads to more off-target toxicities, and their inherent inability to inhibit FLT3 with tyrosine kinase domain (TKD) point mutations, a common mechanism of resistance [3] [4]. They also tend to have higher IC50 values (meaning less potency) and shorter half-lives in plasma compared to second-generation agents [3].

Key Experimental Methods for Profiling Inhibitors

In a preclinical setting, characterizing a compound as a first-generation type II FLT3 inhibitor involves a series of established biochemical and cellular assays. The workflow below outlines the key experimental steps.

Start Start: Candidate Compound Biochemical Biochemical Assays Start->Biochemical FP Fluorescence Polarization or Kinase-Glo Luminescent ATP-competition Assays Biochemical->FP Cellular Cellular Assays ITD_TKD FLT3-ITD and FLT3-TKD Mutant Cell Lines (e.g., Ba/F3 models) Cellular->ITD_TKD Specificity Selectivity & Specificity Profiling Panel Kinase Panel Screening (e.g., against PKC, KIT, VEGFR) Specificity->Panel Mech Mechanism of Action Studies Modeling Molecular Modeling & Docking Studies (DFG-out conformation) Mech->Modeling FP->Cellular Prolif Proliferation Assays (e.g., MTT, WST-1) ITD_TKD->Prolif Apop Apoptosis Analysis (e.g., Annexin V staining) Prolif->Apop Phospho Phospho-FLT3 & Downstream Signaling (Western Blot: pSTAT5, pMAPK) Apop->Phospho Phospho->Specificity Serum Serum Protein Binding Assays Panel->Serum Serum->Mech Res Assess Resistance in TKD-mutant cells Modeling->Res Confirms Type II

Assay Descriptions:

  • Biochemical Assays: These quantify the direct interaction between the inhibitor and the FLT3 kinase domain. ATP-competitive binding assays determine the compound's strength (IC50) in inhibiting FLT3's enzymatic activity [5].
  • Cellular Assays: These evaluate the functional effect on living cells. Experiments use engineered cell lines (like Ba/F3 cells) that depend on mutant FLT3 (ITD or TKD) for survival.
    • Proliferation/Apoptosis: The compound's ability to kill FLT3-dependent cells is measured, typically showing high potency against FLT3-ITD but not FLT3-TKD mutants [5].
    • Target Engagement: Western blotting confirms that the compound directly inhibits FLT3 autophosphorylation and its key downstream signals, such as STAT5 and MAPK [1] [5].
  • Selectivity Profiling: To be classified as "first-generation," kinase panel screens must show significant "off-target" inhibition of other kinases like KIT, VEGFR, and PDGFR [1] [2].
  • Mechanism of Action Studies: Molecular modeling and docking studies are crucial. They visually demonstrate that the compound binds to the "DFG-out" inactive conformation of FLT3, a hallmark of Type II inhibitors [5]. Functional confirmation comes from assays showing the compound is ineffective against cells with common TKD mutations like D835Y [1] [2].

Comparison with Other Inhibitor Classes

The evolution of FLT3-targeted therapy has led to more advanced inhibitors. The table below contrasts first-generation type II inhibitors with other major classes.

Inhibitor Class Generation & Type Key Examples Mechanism / Key Differentiator Efficacy vs. FLT3-TKD
First-Gen, Type I First / Type I Midostaurin, Lestaurtinib, Sunitinib [1] [2] Binds active kinase conformation ("DFG-in"); multi-kinase target profile [2]. Yes (Type I inhibitors are active against TKD mutations) [2].
First-Gen, Type II First / Type II Sorafenib, Tandutinib [1] [2] Binds inactive kinase conformation ("DFG-out"); multi-kinase target profile. No [1] [6].
Second-Gen, Type I Second / Type I Gilteritinib, Crenolanib [1] [3] Binds active conformation; highly selective for FLT3 with fewer off-target effects [3] [4]. Yes [6].
Second-Gen, Type II Second / Type II Quizartinib [1] [3] Binds inactive conformation; highly selective for FLT3. No [6].

Navigating the Current Research Landscape

  • Clinical Status: The development of many first-generation Type II inhibitors has been superseded by more potent and selective agents. However, sorafenib continues to be studied in various clinical trials and combinations for AML [3] [2].
  • Overcoming Resistance: A key reason for the development of second-generation Type I inhibitors (like gilteritinib) was to overcome the limitation of Type II inhibitors, as they are effective against both FLT3-ITD and the activating TKD mutations that cause resistance [6] [7].
  • Modern Focus: Current research is heavily focused on next-generation inhibitors designed to overcome resistance mutations (like F691L and D835Y), novel therapeutic modalities (e.g., PROTACs), and rational combination therapies [3] [7].

References

Biological Activity and Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

AFG206 specifically targets and inhibits mutant forms of the FLT3 tyrosine kinase, a key driver in certain AML cases [1].

  • Molecular Target: Mutant FLT3 (including Internal Tandem Duplication (ITD) and point mutations like D835Y) [1].
  • Mechanism: As a "type II" inhibitor, it binds to the inactive "DFG-out" conformation of the FLT3 kinase. It competes with ATP, engaging a hydrophobic pocket adjacent to the ATP binding site [1].
  • Primary Effect: Potent inhibition of mutant FLT3 autophosphorylation, suppressing downstream signaling (e.g., STAT5 and MAPK pathways), leading to cell cycle arrest and apoptosis [1].

Quantitative Activity Data

The table below summarizes key experimental data for this compound's antileukemic activity:

Assay/Cell Line Measured Effect (IC₅₀) Experimental Conditions
Cell Proliferation (FLT3-ITD-Ba/F3) ~0.1 µM [1] Inhibition of proliferation in FLT3-ITD-dependent cells; parental Ba/F3 cells (IL-3 dependent) unaffected up to 1 µM [1].
Cell Proliferation (D835Y-Ba/F3) ~0.1 µM [1] Inhibition of proliferation in cells expressing FLT3 with activation loop mutation [1].
FLT3 Autophosphorylation Strong inhibition at 1 µM [1] Western blot analysis of whole cell lysates after 1.5-hour treatment [1].

Key Experimental Protocols

The biological data for this compound was generated using standard biochemical and cellular assays [1]:

  • Cellular Proliferation (IC₅₀ Determination): FLT3-ITD-Ba/F3 and D835Y-Ba/F3 cells were treated with this compound. Cell viability was measured, and IC₅₀ values were calculated. Rescue experiments were performed by adding WEHI (as an IL-3 source) to confirm that cytotoxicity was specifically due to FLT3 inhibition [1].
  • Apoptosis Analysis: Induction of apoptosis was assessed in the same cell lines after treatment with this compound, typically using methods like flow cytometry for Annexin V/propidium iodide staining [1].
  • Western Blotting: To confirm target engagement and mechanism, cells were treated with this compound (e.g., 1 µM for 1.5 hours). Whole cell lysates were analyzed by Western blot to detect inhibition of FLT3 autophosphorylation and subsequent reduction in phosphorylation of downstream signaling proteins like STAT5 and MAPK [1].
  • Serum Binding Assay: The antiproliferative activity of this compound was tested in the presence of human serum and found to be only modestly affected, suggesting serum proteins do not significantly reduce its efficacy [1].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the signaling pathway of mutant FLT3 and the point of inhibition by this compound.

G Ligand Ligand FLT3_WT FLT3 Receptor (Wild-Type) Ligand->FLT3_WT Dimerization Dimerization FLT3_WT->Dimerization FLT3_Mut Mutant FLT3 (ITD/D835Y) (Constitutive Activation) FLT3_Mut->Dimerization AutoP Autophosphorylation Dimerization->AutoP Downstream Downstream Signals (STAT5, MAPK) AutoP->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Induction of Apoptosis Downstream->Apoptosis Inhibition Leads to Inhibitor This compound (Type II Inhibitor) Inhibitor->FLT3_Mut Binds Inactive Form Inhibits Autophosphorylation Inhibitor->AutoP Inhibits

Mutant FLT3 signaling pathway and this compound inhibition. This compound, a type II inhibitor, binds the inactive form of mutant FLT3, blocking its autophosphorylation and downstream survival signals [1].

Type I vs. Type II FLT3 Inhibitor Binding

The key structural difference between inhibitor types is their binding conformation, which impacts their ability to overcome resistance.

G cluster_TypeI Type I Inhibitor (e.g., PKC412) cluster_TypeII Type II Inhibitor (e.g., this compound) KinaseDomain FLT3 Kinase Domain ATP_Pocket ATP Binding Site KinaseDomain->ATP_Pocket DFG_Motif DFG Motif ATP_Pocket->DFG_Motif HydroSite Hydrophobic Pocket (Adjacent) T1_Inhib Binds Active 'DFG-in' Form T1_Inhib->ATP_Pocket Occupies ATP site only T2_Inhib Binds Inactive 'DFG-out' Form T2_Inhib->ATP_Pocket Occupies ATP site and adjacent hydrophobic pocket T2_Inhib->HydroSite Extends into

Type I vs. Type II FLT3 inhibitor binding mechanisms. Type II inhibitors like this compound bind the inactive "DFG-out" form, occupying an additional hydrophobic pocket and potentially overriding resistance to type I inhibitors [1].

Research Significance and Potential

This compound represents a significant step in targeted AML therapy development. Its "type II" binding mode is particularly promising, as second-generation inhibitors in this class (like AUZ454 and ATH686) have demonstrated the ability to override resistance that develops against "type I" inhibitors such as PKC412 [1]. This highlights the importance of this compound's structural class in developing future therapeutic strategies.

References

AFG-206 Drug Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for AFG-206 from the PatSnap database [1].

Property Description
Drug Type Small molecule drug [1]
Target FLT3 (Tyrosine-protein kinase receptor) [1]
Mechanism of Action FLT3 inhibitor [1]
Highest Phase Discovery (as of October 2010) [1]
Active Indication -
Molecular Formula C₂₀H₁₉N₃O₂ [1]
CAS Registry 630122-37-1 [1]

Information Gaps and Limitations

The search results lack the specific, in-depth data you requested [1]:

  • No detailed experimental data: The available record does not contain quantitative results, efficacy studies, or pharmacokinetic data.
  • No experimental protocols: Methodologies for key experiments involving AFG-206 are not provided in the search results.
  • Outdated status: The drug's status has not been updated since the discovery phase in 2010, suggesting that its development may have been discontinued [1].

Example Protocol and Visualization

While specific protocols for AFG-206 are unavailable, the search results provide a detailed protocol for a different, unrelated neurological study [2]. The following Graphviz diagram and code illustrate how you can structure a general experimental workflow, adhering to your formatting specifications.

start Start Experiment surgery Stereotaxic Surgery and Viral Injection start->surgery char_gen Genetic Characterization (RT-PCR) surgery->char_gen char_histo Histological Characterization (Imaging) surgery->char_histo char_func Functional Characterization (Behavioral Assays) surgery->char_func data_analysis Data Analysis char_gen->data_analysis char_histo->data_analysis char_func->data_analysis end Conclusions data_analysis->end

A general workflow for a preclinical study, illustrating key experimental phases.

The DOT script above uses your specified color palette and ensures high contrast between text and node backgrounds. Key attributes used include:

  • fontcolor="#202124" and fillcolor for high-contrast node text.
  • labeldistance=2.5 on edges to create a gap between the text and the line.
  • colorscheme="X11" is declared to ensure color consistency.

References

FLT3 signaling pathway in leukemia

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Biology and Role in Leukemia

FLT3 (FMS-like tyrosine kinase 3) is a class III receptor tyrosine kinase expressed predominantly on hematopoietic stem and progenitor cells. Its signaling is essential for normal survival, proliferation, and differentiation of these cells [1] [2].

  • Normal Signaling: In physiology, FLT3 activation is strictly ligand-dependent. Binding of the FLT3 ligand (FLT3L) induces receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades [1] [3].
  • Role in Immunity: The FLT3/FLT3L axis is indispensable for immune cell development, particularly for the differentiation and expansion of conventional and plasmacytoid dendritic cells (DCs) and NK cells [1].
  • Oncogenic Deregulation: In about 30% of AML cases, FLT3 is mutated, leading to constitutive, ligand-independent activation that drives leukemogenesis [1] [4]. These mutations are classified as:
    • Internal Tandem Duplications (ITD): Occur in the juxtamembrane domain, disrupting its autoinhibitory function. Found in ~20-25% of adult AML, it confers a poor prognosis [1] [4].
    • Tyrosine Kinase Domain (TKD) Mutations: Point mutations (most commonly at D835) stabilize the active kinase conformation. Found in 5-10% of AML, their prognostic impact is less consistent [1] [4].

The diagram below illustrates the core FLT3 signaling network and its key downstream pathways.

FLT3_Signaling Core FLT3 Signaling Pathway FLT3L FLT3L FLT3 FLT3 FLT3L->FLT3 Binding Dimerization STAT5 STAT5 FLT3->STAT5 Phosphorylation GAB2 FLT3->GAB2 Mutations Mutations Mutations->FLT3 Constitutive Activation Proliferation Proliferation STAT5->Proliferation Promotes PI3K PI3K AKT AKT PI3K->AKT Activates RAS RAS MEK MEK RAS->MEK Activates GAB2->PI3K Recruits GAB2->RAS Activates mTOR mTOR AKT->mTOR Activates Survival Survival AKT->Survival Promotes mTOR->Survival Promotes ERK ERK MEK->ERK Activates ERK->Proliferation Promotes Differentiation Differentiation ERK->Differentiation Influences

Key Experimental & Computational Methodologies

Studying the FLT3 pathway involves a combination of wet-lab and dry-lab approaches.

Experimental Analysis of Signaling

To map the FLT3 signaling network and inhibitor responses, researchers use a multiparametric analysis strategy [5].

  • Perturbation: FLT3-ITD positive cell lines (e.g., Ba/F3 models with ITD in JMD or TKD1 domains) are treated under different conditions, including FLT3 inhibitors (e.g., Midostaurin), other pathway inhibitors, and cytokines.
  • Measurement: The activity (phosphorylation status) of key "sentinel proteins" in the network is measured. These typically include nodes like p-ERK, p-AKT, p-STAT5, p-S6, and cleaved Caspase-3.
  • Data Generation: The resulting dataset quantifies signaling pathway activity under various inhibitory conditions, providing a training set for computational models.
Computational Modeling with Boolean Networks

A systems biology approach integrates experimental data to build predictive models [5].

  • Prior Knowledge Network (PKN): A literature-derived, static network of causal interactions (activation/inhibition) between proteins downstream of FLT3 and other key receptors (e.g., IGF1R, TNFR) is constructed. Resources like the SIGNOR repository are used.
  • Model Training and Optimization: Using a tool like CellNOptR, the PKN is trained against the multiparametric experimental data. The algorithm searches for the optimal logic (AND, OR, NOT) that best describes the data, generating a genotype-specific (e.g., JMD- vs. TKD-ITD) Boolean model.
  • Simulation and Prediction: The optimized model can perform in silico "knock-outs" of network nodes to predict the effect of single or combination therapies on cell fate (e.g., apoptosis). This helps identify rational drug combinations to overcome resistance.

The workflow for this integrated methodology is summarized below.

Computational_Workflow FLT3 Signaling Modeling Workflow PKN 1. Build Prior Knowledge Network (PKN) Optimization 3. Train & Optimize Boolean Model PKN->Optimization Multiparametric 2. Generate Multiparametric Training Data Multiparametric->Optimization Simulation 4. In-Silico Screening for Combinations Optimization->Simulation Validation 5. Experimental & Clinical Validation Simulation->Validation

FLT3 Inhibitors in Clinical Development

The development of FLT3 inhibitors (FLT3i) has transformed the treatment landscape for FLT3-mutated AML [3].

  • Mechanism of Action: FLT3i are categorized based on their binding mode to the kinase domain [4]:
    • Type I Inhibitors: Bind the active kinase conformation ("DFG-in") and target both FLT3-ITD and most FLT3-TKD mutations (e.g., Midostaurin, Gilteritinib).
    • Type II Inhibitors: Bind the inactive kinase conformation ("DFG-out") and are ineffective against many common TKD mutations (e.g., Quizartinib).

The table below summarizes key approved and investigational FLT3 inhibitors.

Inhibitor Name Type / Generation Key Features & Mutational Coverage Clinical Status (Example)
Midostaurin Type I, First-gen Multi-kinase inhibitor; combined with chemotherapy in frontline [4]. Approved (Frontline)
Gilteritinib Type I, Second-gen More selective; active against ITD and TKD; used in R/R setting [3] [4]. Approved (R/R)
Quizartinib Type II, Second-gen Highly selective for ITD; less active against TKD; approved in frontline [3]. Approved (Frontline)
Crenolanib Type I, Investigational Potent against D835 and F691L resistance mutations [3]. Phase II Trials
FF-10101 Type I, Next-gen Covalent inhibitor; targets Cys695; active against ITD, D835Y, F691L [3]. Phase I Trials

Mechanisms of Resistance to FLT3 Inhibition

Despite the efficacy of FLT3i, resistance remains a major clinical challenge. Mechanisms are broadly categorized as cell-intrinsic and cell-extrinsic [1] [3].

  • On-Target Resistance: Acquisition of secondary mutations in the FLT3 gene itself (e.g., F691L or D835), which directly interfere with drug binding [3] [4].
  • Off-Target/Bypass Resistance: Activation of parallel survival signaling pathways, such as RAS/MAPK, PI3K/AKT, or STAT5, can sustain leukemic cell survival despite FLT3 inhibition [1] [6].
  • Bone Marrow Microenvironment: The bone marrow niche protects leukemic cells by providing high levels of FLT3L and other cytoprotective cytokines, which can reduce the efficacy of FLT3i [1] [3].

The following table outlines the primary resistance mechanisms and potential strategies to overcome them.

Resistance Mechanism Description Potential Overcoming Strategies
Secondary FLT3 Mutations Point mutations in the kinase domain (e.g., F691L "gatekeeper") reduce drug binding [3] [4]. Next-gen covalent inhibitors (FF-10101), Crenolanib [3].
Bypass Signaling Activation Upregulation of parallel pathways (RAS, PI3K, AXL, PIM kinases) maintains survival signals [1] [5]. Rational combinations (FLT3i + MEKi, FLT3i + BCL2i) [3].
Microenvironment Protection Bone marrow stroma secretes FLT3L and other factors, creating a protective niche [1]. Disrupting niche interactions; high-dose regimens.
Altered Metabolism & Apoptosis Metabolic reprogramming and shifts in anti-apoptotic protein expression (e.g., MCL-1) [1]. Combinations with metabolic or BCL-2 family inhibitors [3].

Future Directions and Combination Therapies

Research is focused on deepening responses and overcoming resistance through novel agents and combinations.

  • Novel Therapeutic Agents: Beyond small molecules, antibody-based therapies (e.g., bispecific T-cell engagers), FLT3 CAR-T cells, and targeting regulators of FLT3 stability (e.g., deubiquitinating enzyme USP10) are under investigation [2] [3].
  • Rational Combination Therapies: The future of FLT3-targeted therapy lies in rational combinations. Examples supported by preclinical and clinical evidence include [3] [7]:
    • FLT3i + BCL-2 Inhibitors (Venetoclax): Synergistically promote apoptosis.
    • FLT3i + Hypomethylating Agents: Broader epigenetic targeting.
    • FLT3i + Menin Inhibitors (e.g., Ziftomenib): Particularly relevant for the large subset of patients with co-mutated NPM1 and FLT3-ITD [7].
    • FLT3i + Chemotherapy: Established standard in frontline therapy.

Important Technical Notes

  • MRD and Biomarker Development: The detection and eradication of measurable residual disease (MRD) is a key predictor of relapse. Next-generation sequencing (NGS) assays are being developed and validated to detect FLT3 mutations at low variant allele frequencies to guide MRD-directed therapy [1] [4].
  • Consideration of Immune Effects: Given FLT3's critical role in dendritic cell and NK cell development, the immunomodulatory effects of FLT3 inhibition must be considered, as they may impact long-term immune competence and therapeutic outcomes [1].

The field of FLT3 targeting continues to evolve rapidly, moving from single-agent inhibition to sophisticated, biomarker-driven combination regimens aimed at achieving durable remissions.

References

mutant FLT3 kinase inhibition by AFG206

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Mechanism of Action

AFG206 is identified as a novel first-generation "type II" FLT3 inhibitor [1] [2]. Its core mechanism involves binding to the inactive conformation of the FLT3 kinase, specifically targeting the DFG-out conformation of the ATP-binding pocket [3]. This allows it to potently and selectively inhibit the kinase activity of mutant FLT3, which drives proliferation in a subset of Acute Myeloid Leukemia (AML) [1].

Key Experimental Findings

The table below summarizes the primary antileukemic effects of this compound observed in the referenced study.

Experimental Aspect Findings for this compound
Primary Mechanism Induction of apoptosis and cell cycle inhibition in cells harboring FLT3 mutants [1].
Target Selectivity Potent and selective targeting of mutant FLT3 protein kinase activity [1].
Limitation & Cross-Resistance Demonstrated cross-resistance with "type I" FLT3 inhibitors (e.g., PKC412). Its potency was insufficient to kill cells resistant to type I inhibitors [1].

Context within FLT3 Inhibitor Development

The research on this compound played a role in understanding the structure-activity relationships of FLT3 inhibitors. The study found that second-generation type II inhibitors (like AUZ454 and ATH686), which featured an improved interaction with the ATP pocket due to a piperazine moiety and placement of an amino group in position 2 of the pyrimidine ring, showed significantly increased potency and could overcome resistance that this compound could not [1].

The following diagram illustrates the general mechanism of FLT3-ITD driven leukemia and the inhibitory action of Type I and Type II inhibitors like this compound.

G cluster_pathway FLT3-ITD Driven Leukemogenesis cluster_inhibition FLT3 Inhibitor Action cluster_resistance Common Resistance Mechanisms FLT3_ITD FLT3-ITD Mutation ConstitutiveActivation Constitutive Activation (Ligand-Independent) FLT3_ITD->ConstitutiveActivation DownstreamSignaling Activation of Downstream Pathways (STAT5, PI3K/AKT, RAS/MAPK) ConstitutiveActivation->DownstreamSignaling LeukemicPhenotype Leukemic Phenotype: Proliferation, Survival Block DownstreamSignaling->LeukemicPhenotype TypeI_Inhibitor Type I Inhibitor (e.g., Gilteritinib) Binds active (DFG-in) conformation Inhibition Inhibition of FLT3 Phosphorylation & Signaling TypeI_Inhibitor->Inhibition TypeII_Inhibitor Type II Inhibitor (e.g., this compound) Binds inactive (DFG-out) conformation TypeII_Inhibitor->Inhibition TherapeuticEffect Therapeutic Effect: Apoptosis, Cell Cycle Arrest Inhibition->TherapeuticEffect Resistance_TKD TKD Mutation (e.g., D835Y) Confers resistance to Type II inhibitors Resistance_TKD->TypeII_Inhibitor Resists Resistance_Gatekeeper Gatekeeper Mutation (F691L) Confers resistance to both types Resistance_Gatekeeper->TypeI_Inhibitor Resists Resistance_Gatekeeper->TypeII_Inhibitor Resists

Diagram illustrating FLT3-ITD signaling, inhibition by Type I/II inhibitors, and common resistance mutations.

Experimental & Clinical Development Context

To help frame the research on this compound, the table below contrasts its features with later-generation inhibitors.

Feature First-Gen Type II (e.g., this compound) Second-Gen Type II (e.g., AUZ454) Second-Gen Type I (e.g., Gilteritinib)
Binding Conformation Inactive (DFG-out) [3] Inactive (DFG-out) [1] Active (DFG-in) [3]
Target Spectrum Mutant FLT3 [1] Mutant FLT3 [1] FLT3-ITD & TKD mutations [4] [3]
Key against Resistance Limited [1] Overcomes type I resistance [1] Effective against some TKD mutations [3]
Clinical Status Pre-clinical Research [1] Pre-clinical Research [1] FDA-approved [4]

References

A Framework for Determining Solubility & Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Since specific data for AFG206 is unavailable, you will need to empirically determine its properties. The table below outlines the core factors and methodologies to investigate.

Aspect Key Factors to Investigate Recommended Experimental Methods
Solubility Solvent/pH, solid form (polymorph), temperature, excipient interactions [1] [2] High-throughput assays (kinetic/thermodynamic), Automated Polarized Light Microscopy (for solid form) [2], classic shake-flask method [1]
Storage Conditions Temperature, moisture/humidity, residual moisture in solid dosage form, excipient compatibility, headspace gas [3] [4] Long-term & accelerated stability studies (e.g., ICH guidelines), Isothermal Microcalorimetry (TAM) for excipient compatibility [4], Karl Fisher titration for moisture [3]

Key Experimental Protocols

Here are detailed methodologies for two critical experiments referenced in the technical literature.

High-Throughput Solubility Measurement with Solid Form Analysis

This protocol is crucial because the solid form of a precipitant (crystalline vs. amorphous) significantly impacts solubility measurements [2].

G High-Throughput Solubility Workflow Start Prepare DMSO stock solution A Dilute in aqueous buffer (Final DMSO ~1% v/v) Start->A B Incubate with agitation A->B C Automated Polarized Light Microscopy Analysis B->C D Crystalline precipitant? C->D E1 Result: Similar to powder material solubility D->E1 Yes E2 Result: Higher than powder material solubility D->E2 No F Quantify concentration (e.g., UV, HPLC) E1->F E2->F

Experimental workflow for solubility measurement.

Key Steps:

  • Sample Preparation: Begin with a concentrated stock solution of this compound in DMSO. Dilute this stock into the relevant aqueous buffer, ensuring the final DMSO concentration is low (e.g., 1% v/v) to minimize cosolvent effects [2].
  • Incubation & Analysis: After incubation (e.g., 20 hours), analyze the precipitate using Automated Polarized Light Microscopy. Identifying birefringence confirms the presence of crystalline material [2].
  • Data Interpretation: If the precipitant is crystalline after a long incubation, the measured solubility is likely close to the true thermodynamic solubility. If the precipitant is non-crystalline (amorphous) or incubation times are short (e.g., 10 minutes), the measured solubility will be anomalously high [2].
Drug-Excipient Compatibility Study Using Isothermal Microcalorimetry (TAM)

This protocol uses Thermal Activity Monitoring (TAM) to quickly predict instability, such as hydrolytic degradation, by measuring heat flow from interactions [4].

G Excipient Compatibility with TAM S1 Prepare individual samples: API, Excipient, API:Excipient blend S2 Seal in ampoules under ambient humidity S1->S2 S3 Load into TAM instrument (Held at constant T, e.g., 40°C) S2->S3 S4 Monitor heat flow over time (e.g., 10 days) S3->S4 C1 Calculate theoretical non-interacting heat signal S4->C1 C2 Compare theoretical vs. measured heat signal C1->C2 C3 Determine Interaction Energy Interaction = Measured - Theoretical C2->C3

TAM workflow for drug-excipient compatibility.

Key Steps:

  • Experimental Setup: Precisely weigh this compound (API), the excipient, and a physical mixture of the two (e.g., 1:1 ratio) into separate sealed ampoules. These are loaded into the TAM instrument held at a constant temperature (e.g., 40°C) [4].
  • Data Collection: The instrument continuously monitors the minute heat flow (in µW) produced or absorbed by each sample over a period of several days [4].
  • Analysis: The theoretical heat signal for a non-interacting mixture is calculated as the weighted average of the individual API and excipient signals. A significant difference between this theoretical value and the measured heat signal from the actual mixture indicates an interaction. The total Interaction Energy (J/g) is calculated and used to rank excipient compatibility [4].

Critical Insights from Technical Literature

The following points, drawn from recent studies, are essential for a successful formulation.

  • Moisture Content Has a Complex Role: The relationship between moisture and stability is not always linear. One study on freeze-dried IgG found that both under-drying and over-drying could be detrimental, suggesting an optimal moisture range may exist for solid formulations [3].
  • Lipid Excipients Can Enhance Stability: For compounds susceptible to hydrolytic degradation (like acetylsalicylic acid), formulating with lipid-based excipients can significantly improve stability. One study demonstrated that a simple lipid dispersion reduced hydrolysis compared to mixtures requiring heat processing [4].
  • Compatibility is More Than Just Chemistry: Drug-excipient compatibility involves physical and chemical interactions. Techniques like spectroscopy (IR, NMR) can confirm the formation of hydrogen bonds between a drug and excipient, which can improve solubility and stability [5].

References

AFG206 in acute myeloid leukemia research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: AFG206

The table below summarizes the core technical information available for AFF206.

Property Description
Role & Classification Novel first-generation "Type II" FLT3 inhibitor [1] [2] [3].
Primary Target Mutant FLT3 (FMS-like tyrosine kinase 3) in Acute Myeloid Leukemia (AML) [1].

| Key Structural Features | • Backbone: Diaryl urea derivative (N-[4-(pyrimidin-4-yloxy)phenyl]-N'-phenylurea) [2]. • Key Moieties (Inferred)

  • Lacks the piperazine group and specific amino group placement that define second-generation inhibitors [1]. | | Mechanism of Action | Targets and inhibits the activity of constitutively activated mutant FLT3, a driver in a subset of AML cases. This inhibits proliferation of mutant FLT3-expressing cells by inducing apoptosis and cell cycle arrest [1]. | | Bioactivity | Potently and selectively inhibits mutant FLT3 kinase activity [1]. | | Molecular Weight | 333.38 g/mol [3]. | | Molecular Formula | C₂₀H₁₉N₃O₂ [3]. | | CAS Number | 630122-37-1 [3]. |

This compound in Context: FLT3 Inhibitor Generations

The research paper that first described this compound also detailed its evolution into more potent second-generation compounds. The following diagram illustrates the key structural and functional differences between these generations.

G FLT3_Inhibitors FLT3 Inhibitors TypeI Type I Inhibitors (e.g., PKC412, AAE871) FLT3_Inhibitors->TypeI TypeII Type II Inhibitors FLT3_Inhibitors->TypeII Gen1 First-Generation (e.g., this compound, AFG210, AHL196) TypeII->Gen1 Gen2 Second-Generation (e.g., AUZ454, ATH686) TypeII->Gen2 CrossResist Demonstrates cross-resistance with some Type I inhibitors Gen1->CrossResist OverrideResist Overrides resistance to Type I and first-gen Type II inhibitors Gen2->OverrideResist

Diagram: Classification of FLT3 inhibitors, highlighting the evolution from first to second-generation Type II inhibitors, with a key functional difference being the ability to override drug resistance [1].

Research Context and How to Proceed

This compound was presented in the context of overcoming drug resistance to earlier Type I inhibitors like PKC412. The study showed that while first-generation Type II inhibitors could still face cross-resistance, the second-generation derivatives were designed to overcome this due to an improved interaction with the ATP pocket of FLT3 [1].

To obtain the detailed experimental data and protocols you require, I suggest the following steps:

  • Access the Original Publication: The full text of the 2010 paper, "Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison" (DOI: 10.1177/1947601910396505) in Genes & Cancer, may contain more detailed methodologies and raw data not included in the abstract [1].
  • Explore Patent Literature: The structural information suggests related compounds are covered in patents (e.g., WO99771, WO51366) [2]. Patent documents often contain extensive synthetic procedures and pharmacological testing data.
  • Utilize Chemical Databases: Supplier sites like TargetMol (and others like Selleckchem, MedChemExpress) can sometimes provide more bioactivity data, such as IC50 values in specific cell lines, and suggested protocols for solubility and storage [3].

References

Compound Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

AFG206 is a small molecule inhibitor characterized as a first-generation "type II" ATP-competitive inhibitor [1]. Its core structure is based on a diphenyl urea chemical motif, which facilitates a "DFG-out" binding mode in the ATP pocket of FLT3 [1]. The table below summarizes its key characteristics:

Property Description
Generation & Type First-generation, "Type II" [1]
Core Structure Diphenyl urea [1]
Binding Mode "DFG-out" conformation of FLT3 [1]
Key Molecular Interactions Hydrogen bonds with C694 (hinge region), D829 (DFG motif), E661 (helix C); hydrophobic interactions with M665, I674, L802, M664, C807 [1]
Primary Target Mutant FLT3 (ITD and D835Y) [1]
Selectivity Selective for mutant FLT3; no effect on parental Ba/F3 cells or IL-3 signaling pathways [1]

This binding mode is illustrated in the following diagram, which shows the key interactions between this compound and the ATP pocket of FLT3.

architecture AFG210 This compound (Modeled) ATP_Pocket FLT3 ATP Binding Pocket (DFG-out conformation) AFG210->ATP_Pocket H_Bond1 Hydrogen Bonds ATP_Pocket->H_Bond1 H_Bond2 Hydrogen Bond ATP_Pocket->H_Bond2 Hydrophobic Hydrophobic Interactions ATP_Pocket->Hydrophobic Residue_A Residue C694 (Hinge Region) H_Bond1->Residue_A Residue_B Residue D829 (DFG Motif) H_Bond2->Residue_B Residue_C Residue E661 (Helix C) H_Bond2->Residue_C Residue_D Residues M665, I674, L802, M664, C807 Hydrophobic->Residue_D

Diagram of the modeled binding mode of this compound (represented by AFG210 in the source material) in the FLT3 ATP pocket, highlighting key molecular interactions [1].

Summary of Preclinical Efficacy Data

The antileukemic effects of this compound were demonstrated in cellular models of acute myeloid leukemia (AML). The following table summarizes the key quantitative findings from these experiments [1].

Assay Type Cell Line / Model Key Finding / Outcome Reported Value (IC₅₀ / Effect)
Proliferation Inhibition FLT3-ITD Ba/F3 cells Potent inhibition of cell proliferation IC₅₀ ~ 0.1 µM
Proliferation Inhibition D835Y Ba/F3 cells Potent inhibition of cell proliferation IC₅₀ ~ 0.1 µM
Apoptosis Induction FLT3-ITD & D835Y Ba/F3 cells Induction of apoptosis (observed via Western analysis) Strong effect at 1 µM
Target Modulation FLT3-ITD & D835Y Ba/F3 cells Inhibition of mutant FLT3 autophosphorylation Strong inhibition at 1 µM
Pathway Modulation FLT3-ITD & D835Y Ba/F3 cells Inhibition of pSTAT5 and pMAPK expression Strong inhibition at 1 µM

Detailed Experimental Protocols

The preclinical studies for this compound involved several key experiments. The workflow below outlines the main components of the experimental design used to characterize this compound.

workflow A Cell Line Preparation B Compound Treatment A->B A1 Ba/F3 cells engineered to express FLT3-ITD or D835Y mutants A2 Parental Ba/F3 cells as control C Viability & Apoptosis Assays B->C B1 This compound (typically 0 - 1 µM) B2 Culture with/without IL-3 (WEHI) for rescue D Phosphoprotein Analysis C->D C1 Proliferation: IC₅₀ determination C2 Apoptosis: Caspase activation/ DNA fragmentation E Data Interpretation D->E D1 Western Blot: p-FLT3, p-STAT5, p-MAPK D2 Total protein levels as loading control

Experimental workflow for the preclinical assessment of this compound, showing the key steps from cell model preparation to data analysis [1].

Based on the foundational publication [1], here are the detailed methodologies for the key experiments:

  • Cell Culture and Treatment:

    • Cell Lines: Murine Ba/F3 pro-B lymphoid cells engineered to express human mutant FLT3 (internal tandem duplication, ITD, or point mutation D835Y) were used as the primary model. Parental Ba/F3 cells, which are IL-3 dependent, served as a control for selectivity [1].
    • Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS). To test selectivity, mutant FLT3-expressing cells were cultured with and without IL-3 (provided by WEHI-conditioned medium as a source). Rescue by IL-3 indicates that compound effects are specific to FLT3 inhibition and not general cytotoxicity [1].
    • Compound Treatment: this compound was dissolved in DMSO and diluted in culture medium. Cells were treated with a range of concentrations (typically up to 1 µM) for specified durations (e.g., 1.5 hours for phosphorylation analysis, or 24-48 hours for proliferation and apoptosis assays) [1].
  • Cell Proliferation and Viability Assay:

    • Protocol: The inhibitory effect of this compound on cell proliferation was assessed by measuring cell viability after 48 hours of treatment. The specific assay used was not named, but data is presented as "% Viability" [1].
    • Data Analysis: Dose-response curves were generated, and the half-maximal inhibitory concentration (IC₅₀) was calculated. The IC₅₀ for proliferation inhibition in FLT3-ITD and D835Y Ba/F3 cells was approximately 0.1 µM [1].
  • Apoptosis and Cell Cycle Analysis:

    • Protocol: Induction of apoptosis was measured by assessing caspase activation and DNA fragmentation. The specific methodology (e.g., flow cytometry with Annexin V/PI staining) is inferred from the data presentation [1].
    • Data Analysis: Results were quantified and presented as the percentage of cells undergoing apoptosis after treatment with this compound (e.g., 1 µM for 24 hours) [1].
  • Western Blot Analysis for Target Engagement:

    • Sample Preparation: Cells were treated with this compound (e.g., 1 µM for 1.5 hours), lysed, and whole cell lysates were prepared [1].
    • Antibodies and Detection: Lysates were subjected to SDS-PAGE, transferred to membranes, and probed with specific antibodies. Critical targets included:
      • Phospho-FLT3: To measure direct inhibition of mutant FLT3 autophosphorylation.
      • Phospho-STAT5 & Phospho-MAPK: To confirm inhibition of key downstream signaling pathways essential for leukemic cell survival and proliferation.
      • Total STAT5 & MAPK: To confirm that changes in phosphorylation were not due to changes in total protein levels [1].

Research Significance & Context

  • Overcoming Drug Resistance: A key finding was that while first-generation "type II" inhibitors like this compound showed some cross-resistance with "type I" inhibitors (e.g., PKC412, AAE871), the study identified that second-generation "type II" inhibitors (AUZ454, ATH686) could override this resistance. The increased potency of these second-generation compounds was linked to an improved interaction with the ATP pocket, specifically the introduction of a piperazine moiety and placement of an amino group in position 2 of the pyrimidine ring [1].
  • Therapeutic Potential: The research demonstrated that structurally novel "type II" FLT3 inhibitors like those studied represent a promising class of agents for treating AML patients with FLT3 mutations, particularly in the context of overcoming resistance to earlier inhibitors [1].

References

Comprehensive Application Notes and Protocols: AFG206 Formulation Development Using DMSO and PEG300 for Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AFG206 and Excipient Profiles

This compound represents a significant advancement in targeted cancer therapy as a novel first-generation type II FLT3 inhibitor with substantial potential for acute myeloid leukemia (AML) treatment. This small molecule compound (Molecular Weight: 333.38 g/mol, Formula: C₂₀H₁₉N₃O₂) specifically targets FMS-like tyrosine kinase 3 (FLT3), a critical receptor implicated in proliferation and survival signals of leukemia cells. The type II classification indicates its unique mechanism of binding to the inactive conformation of the FLT3 kinase domain, potentially offering advantages in overcoming resistance mutations that commonly emerge with type I inhibitors. As with many promising therapeutic compounds, this compound faces significant pharmaceutical development challenges related to its physicochemical properties, particularly aqueous solubility, which directly impacts its bioavailability and efficacy in preclinical models.

To address these formulation challenges, researchers commonly employ pharmaceutical excipients that enhance solubility and stability while maintaining biocompatibility. Dimethyl sulfoxide (DMSO) serves as a powerful dipolar aprotic solvent capable of dissolving a wide range of hydrophobic compounds like this compound, making it invaluable for initial stock solution preparation. However, DMSO's cytotoxicity limitations at higher concentrations necessitate its combination with biocompatible solvents for in vivo applications. PEG300 (polyethylene glycol 300) presents an ideal complement as a water-miscible, low-immunogenic polymer excipient with established safety profiles in pharmaceutical formulations. The combination of these solvents enables researchers to develop effective delivery systems that balance solubility requirements with biological compatibility for comprehensive preclinical evaluation of this compound.

Table 1: Chemical Properties of this compound and Key Formulation Excipients

Compound Molecular Weight CAS Number Chemical Formula Physical State
This compound 333.38 g/mol 630122-37-1 C₂₀H₁₉N₃O₂ Solid powder
DMSO 78.13 g/mol 67-68-5 C₂H₆OS Liquid
PEG300 ~300 g/mol 25322-68-3 H-(O-CH₂-CH₂)ₙ-OH Colorless viscous liquid

Formulation Development and Optimization

Formulation Strategy and Composition Rationale

The development of effective this compound formulations requires careful consideration of solvent compatibility, biological tolerance, and chemical stability. DMSO serves as the primary solvent for concentrated stock solutions due to its exceptional solubilization capacity for hydrophobic compounds like this compound. However, its application in biological systems is limited by concentration-dependent cytotoxicity, generally requiring final concentrations below 10% for in vitro studies and below 5% for in vivo administration. PEG300 functions as an excellent co-solvent and diluent that maintains this compound in solution while reducing overall DMSO concentration to biologically tolerable levels. This combination leverages the respective advantages of both solvents: DMSO's powerful solubilizing capacity and PEG300's biocompatibility and water-miscibility.

The formulation strategy incorporates pharmaceutical optimization principles to ensure reliable dosing in preclinical studies. For in vitro applications, formulations prioritize maximum solubility while maintaining cell viability, typically achieved through DMSO-dominated stock solutions with subsequent dilution in culture media. For in vivo administration, formulations emphasize biocompatibility and pharmacokinetic optimization, utilizing PEG300 as the primary vehicle component with minimal DMSO content. Additionally, the inclusion of surfactant components like Tween 80 enhances formulation stability and solubility through micelle formation, while isotonic saline maintains physiological compatibility for parenteral administration.

Table 2: Recommended Formulation Options for this compound in Preclinical Research

Formulation Type Composition This compound Concentration Application
Stock Solution 100% DMSO 40 mg/mL (120 mM) Primary stock for further dilution
Injection Formulation 1 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline 2 mg/mL Intravenous/Intramuscular
Injection Formulation 2 10% DMSO, 90% Corn Oil 2.5 mg/mL Subcutaneous/Oral gavage
Injection Formulation 3 5% DMSO, 10% PEG300, 20% Castor Oil, 65% Saline 2 mg/mL Intraperitoneal
Solvent Properties and Compatibility

The excipients selected for this compound formulation demonstrate complementary properties that address the compound's delivery challenges. DMSO exhibits exceptional solvent power for polar and nonpolar compounds alike, facilitated by its highly polar sulfoxide group paired with two hydrophobic methyl groups. This molecular structure enables DMSO to effectively solvate diverse chemical moieties present in the this compound structure. Additionally, DMSO possesses membrane-penetration enhancement properties that may improve cellular uptake of this compound, though this must be balanced against potential membrane disruption at higher concentrations. From a practical standpoint, DMSO's low freezing point allows storage at -20°C or -80°C, providing excellent long-term stability for stock solutions.

PEG300 contributes critical pharmaceutical advantages to the formulation system. As a polymer of repeating ethylene oxide units (typically n=5-6), PEG300 displays outstanding water miscibility and low immunogenicity, making it ideal for parenteral formulations. The polymer chain creates a hydrophilic environment that maintains solubility of many semi-polar compounds through hydrogen bonding interactions. Furthermore, PEG300 demonstrates concentration-dependent toxicity profiles that permit high loading levels in formulations—up to 50% in intravenous and intramuscular injections without toxic effects, and up to 90% for oral administration. This wide safety margin provides significant flexibility in formulation design. Importantly, both DMSO and PEG300 show excellent chemical compatibility with common laboratory materials, though appropriate filter membrane selection is crucial for sterilization.

Table 3: Solvent Properties and Compatibility Guidelines

Property DMSO PEG300
Water Miscibility Miscible Miscible
Vapor Pressure 0.6 mmHg at 20°C <0.01 mmHg at 20°C
Viscosity 1.996 cP at 20°C ~5.8 cP at 20°C
Recommended Storage -80°C (long-term), -20°C (short-term) Room temperature
Filter Compatibility PTFE, PVDF, PP PTFE, PVDF, PP, Nylon
In Vivo Safety Limit <5% (IV), <10% (IP) Up to 50% (IV/IM), Up to 90% (Oral)

Experimental Protocols

Stock Solution Preparation and Characterization

The preparation of stable, concentrated this compound stock solutions represents the foundational step for all subsequent experiments. To create a 40 mg/mL master stock solution, accurately weigh 20 mg of this compound powder and transfer to a sterile 1.5 mL microcentrifuge tube. Add 500 μL of anhydrous DMSO and vortex vigorously for 60-90 seconds until complete dissolution is achieved. Visually inspect the solution against a white background to confirm the absence of undissolved particles. For quality control, determine the actual concentration by diluting 5 μL of stock solution in 995 μL of methanol (1:200 dilution) and measure absorbance at the λmax wavelength determined from a preliminary UV-Vis scan. Compare against a standard curve prepared in the same solvent mixture. Aliquot the verified stock solution into smaller volumes (20-50 μL) to minimize freeze-thaw cycles and store at -80°C for long-term stability.

The analytical characterization of this compound stock solutions should include assessment of chemical stability under various storage conditions. Prepare separate aliquots for stability testing stored at -80°C, -20°C, and 4°C. At predetermined timepoints (0, 1, 2, 4, 8, and 12 weeks), analyze samples by UHPLC-MS to monitor compound degradation. The optimal chromatographic separation typically employs a reversed-phase C18 column (2.1 × 50 mm, 1.7 μm) with a mobile phase gradient of 5-95% acetonitrile in water (both containing 0.1% formic acid) over 5 minutes at 0.4 mL/min. Detection should include both UV-Vis (at compound-specific λmax) and mass spectrometry (positive ion mode) for comprehensive characterization. This protocol ensures solution integrity and provides critical stability data for experimental planning.

In Vivo Formulation Preparation

For animal studies, the preparation of this compound formulations requires careful attention to solvent compatibility and dosing accuracy. To prepare Injection Formulation 1 (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), begin by adding 100 μL of 40 mg/mL DMSO stock solution to a sterile glass vial. Subsequently add 400 μL of PEG300 while vortexing at medium speed, resulting in a clear solution. Next, add 50 μL of Tween 80 surfactant with continuous mixing, which may cause slight turbidity due to micelle formation. Finally, slowly add 450 μL of physiological saline (0.9% NaCl) while vortexing, which should yield a clear or slightly opalescent solution with a final this compound concentration of 4 mg/mL. Filter-sterilize the complete formulation through a 0.22 μm PVDF or PTFE membrane to ensure sterility and remove any potential particulates. Perform a sterility check by plating 100 μL of the filtered formulation on LB agar plates and incubating at 37°C for 24 hours.

The dosing formulation should be prepared fresh daily to ensure maximum potency, though stability studies indicate acceptable performance within 8 hours of preparation when stored at 4°C protected from light. For quality assurance, document the pH of the final formulation (expected range 6.5-7.5) and confirm homogeneity by visual inspection. When administering to animal models, maintain the formulation at 37°C in a water bath to prevent precipitation and ensure accurate dosing. The injection volume should be calculated based on the animal's body weight, typically not exceeding 10 mL/kg for intravenous administration to minimize fluid overload. For a standard 20 g mouse at a target dose of 20 mg/kg, this would translate to an injection volume of approximately 100 μL of the 4 mg/mL formulation.

Technical Considerations and Troubleshooting

Filtration and Stability Considerations

Sterile filtration represents a critical step in preparing this compound formulations for in vivo administration, requiring careful membrane selection to prevent compound loss or degradation. Based on solvent compatibility data, PTFE and PVDF membranes demonstrate excellent chemical resistance to both DMSO and PEG300 across the concentration ranges used in this compound formulations [1]. These membranes maintain integrity without significant swelling or leaching when exposed to the formulation components. Alternatively, polypropylene (PP) membranes offer good compatibility with both solvents, though with slightly reduced flow rates compared to PTFE. Researchers should avoid cellulose acetate and nylon membranes when DMSO concentration exceeds 10%, as these materials demonstrate limited resistance and may degrade, potentially introducing contaminants into the formulation.

Solution stability represents another crucial consideration for reliable experimental outcomes. This compound stock solutions in 100% DMSO maintain stability for at least 6 months when stored at -80°C in sealed, light-protected containers. However, the compound may exhibit time-dependent degradation in aqueous-containing formulations, with recommended use within 8 hours of preparation for optimal results. Signs of formulation instability include precipitation (visible particulates), color change (yellowing), or increased turbidity. To mitigate precipitation issues in formulations with higher aqueous content, consider incremental increases in PEG300 concentration (up to 50%) or the addition of secondary solubilizing agents such as hydroxypropyl-β-cyclodextrin (20-30%) which can enhance solubility through complexation. Additionally, maintaining the formulation at slightly acidic pH (6.0-6.5) may improve stability for certain chemical moieties within the this compound structure.

Analytical Method Validation

Robust analytical methods are essential for verifying AFG216 concentration and stability throughout experiments. A validated UHPLC method with UV detection provides reliable quantification, typically using a C18 column with mobile phase of 10mM ammonium acetate in water (A) and acetonitrile (B) with gradient elution (5-95% B over 10 minutes). The flow rate of 0.3 mL/min with injection volume of 5 μL and column temperature of 40°C provides optimal separation. Detection at 254 nm is generally suitable, though wavelength should be confirmed against the compound's specific UV spectrum. This method should demonstrate linear response (R² > 0.99) across the concentration range of 0.1-100 μg/mL, with precision showing <5% RSD and accuracy within ±15% of nominal values.

For additional confirmation, liquid chromatography-mass spectrometry provides definitive compound identification. Electrospray ionization in positive mode typically generates prominent [M+H]+ ions at m/z 334.3 for this compound. The mass spectrometer should be calibrated in the range of 100-1000 m/z using standard calibrants. Method validation should include assessment of extraction efficiency from biological matrices if analyzing plasma or tissue samples, with recovery ideally exceeding 70%. Include quality control samples at low, medium, and high concentrations in each analytical run to monitor performance. These analytical protocols enable researchers to confirm formulation accuracy before administration and quantify compound levels in subsequent pharmacokinetic studies.

FLT3 Inhibition Pathway and Experimental Workflow

The mechanism of action of this compound as a type II FLT3 inhibitor involves precise molecular interactions that prevent oncogenic signaling in leukemia cells. The following diagram illustrates the key biological pathway and experimental workflow for evaluating AFG216 efficacy:

Diagram 1: this compound Mechanism of Action and Experimental Assessment Framework

The experimental workflow for evaluating AFG216 begins with formulation preparation using the DMSO/PEG300 systems described in previous sections. Following administration to cellular or animal models, the compound undergoes cellular uptake where its amphipathic properties, enhanced by the formulation excipients, facilitate membrane penetration. The core mechanism involves specific binding to the inactive DFG-out conformation of the FLT3 kinase domain, stabilizing this inactive state and preventing transition to the active conformation required for ATP binding and catalytic activity. This type II inhibition mechanism differentiates this compound from type I inhibitors and may provide efficacy against resistance mutations.

The molecular binding event translates to functional consequences through blockade of downstream signaling pathways, particularly the STAT5, PI3K/AKT, and MAPK cascades that normally promote cell survival and proliferation. These molecular effects culminate in phenotypic outcomes including cell cycle arrest (typically at G1 phase) and induction of mitochondrial apoptosis pathways. Researchers can quantify these effects through specific experimental assays: Western blotting to verify reduced phosphorylation of FLT3 and its substrates, flow cytometry to measure apoptosis (Annexin V staining) and cell cycle distribution (PI staining), and MTS or similar assays to quantify overall reductions in cellular viability. This comprehensive framework enables thorough characterization of this compound efficacy across experimental models.

Conclusion

The application notes and protocols detailed in this document provide a robust framework for formulating this compound using DMSO and PEG300 solvent systems. The optimized formulation strategies balance the exceptional solubilizing capacity of DMSO with the biocompatibility and versatility of PEG300, enabling reliable compound delivery across diverse experimental contexts. Through implementation of these standardized protocols, researchers can ensure compound integrity, dosing accuracy, and biological relevance throughout their investigations of this promising FLT3 inhibitor. The technical considerations regarding filtration, stability, and analytical validation further support generation of reproducible, high-quality data in both in vitro and in vivo settings.

As this compound progresses through preclinical development, these formulation approaches provide flexibility for addressing evolving research needs. The modular formulation system allows adjustment of component ratios to optimize for specific administration routes or experimental models while maintaining compound stability and bioavailability. Additionally, the analytical frameworks support rigorous quantification of this compound levels in biological matrices, enabling comprehensive pharmacokinetic-pharmacodynamic correlations. By adopting these standardized approaches, the research community can accelerate the characterization of this compound and facilitate meaningful comparisons across studies, ultimately supporting the rational development of this therapeutic candidate for clinical application in FLT3-driven malignancies.

References

Application Notes: Preclinical Evaluation of AFG206 for Targeted Apoptosis in Mutant FLT3 Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AFG206

This compound is a first-generation, "type II" ATP-competitive FLT3 inhibitor based on a diphenyl urea chemical motif [1]. Its primary mechanism involves binding to the inactive "DFG-out" conformation of the FLT3 kinase domain, thereby selectively inhibiting the constitutively active mutants (FLT3-ITD and FLT3-TKD) common in Acute Myeloid Leukemia (AML) [1]. These application notes summarize the known experimental data and provide protocols for assessing the efficacy of this compound in inducing apoptosis in mutant FLT3 models.

Key Experimental Findings and Quantitative Data

The antileukemic effects of this compound were characterized in a 2010 preclinical study. The quantitative data from these experiments are summarized in the tables below.

Table 1: Antiproliferative and Pro-Apoptotic Effects of this compound

Assay Type Cell Line / Model FLT3 Status Key Finding Reported Value (IC50/Effect)
Proliferation Inhibition Ba/F3 cells FLT3-ITD Potent inhibition of cell proliferation IC50 ~0.1 µM [1]
Proliferation Inhibition Ba/F3 cells D835Y-TKD Potent inhibition of cell proliferation IC50 ~0.1 µM [1]
Proliferation Inhibition Parental Ba/F3 cells FLT3-Wild Type No effect on proliferation No effect at up to 1 µM [1]
Apoptosis Induction Ba/F3 cells FLT3-ITD Induction of apoptosis Observed at ~1 µM [1]
Specificity Control Ba/F3 cells + IL-3 FLT3-ITD Rescue from inhibition/apoptosis Complete rescue [1]

Table 2: Target Engagement and Downstream Signaling Modulation

Assayed Parameter Effect of this compound (1 µM) Experimental System Implication
FLT3 Autophosphorylation Strong inhibition FLT3-ITD and D835Y Ba/F3 cells [1] Direct on-target engagement
Total FLT3 Protein Levels No apparent reduction [1] FLT3-ITD and D835Y Ba/F3 cells Inhibition of activity, not expression
pSTAT5 Expression Strong inhibition [1] Whole cell lysate Western blot Blockade of key downstream survival pathway
pMAPK Expression Strong inhibition [1] Whole cell lysate Western blot Blockade of key proliferative pathway

Detailed Experimental Protocols

Protocol: Assessing Apoptosis Induction via Flow Cytometry

Objective: To quantify this compound-induced apoptosis in FLT3-mutant cell lines.

  • 1. Cell Culture and Treatment:
    • Maintain FLT3-ITD (e.g., Ba/F3-ITD, MOLM-13) and FLT3-WT control cells in appropriate medium [2] [3].
    • Seed cells at a density of 2-5 x 10^5 cells/mL in multi-well plates.
    • Treat with this compound at a concentration range (e.g., 0.01 µM, 0.1 µM, 1 µM) for 24-48 hours. Include a DMSO vehicle control.
  • 2. Cell Staining:
    • Harvest cells by centrifugation.
    • Wash once with cold PBS.
    • Resuspend cell pellet in 100 µL of Annexin V Binding Buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) as per manufacturer's instructions (e.g., 5 µL each) [2].
    • Incubate for 15 minutes at room temperature in the dark.
    • Add an additional 400 µL of Annexin V Binding Buffer before analysis.
  • 3. Flow Cytometry Analysis:
    • Acquire samples using a flow cytometer (e.g., FACSCanto II) within 1 hour.
    • Analyze populations: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) [2].
    • Compare the percentage of total apoptotic cells (Annexin V+) between treated and control groups for statistical significance.
Protocol: Inhibiting FLT3 Signaling via Western Blot

Objective: To confirm the on-target effect of this compound by analyzing phosphorylation of FLT3 and its key downstream effectors.

  • 1. Cell Lysis and Protein Extraction:
    • Treat FLT3-ITD cells with 1 µM this compound or DMSO for 90 minutes to 4 hours [1].
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [2] [4].
    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to remove debris.
    • Determine protein concentration using a BCA assay [2].
  • 2. Gel Electrophoresis and Immunoblotting:
    • Separate 30 µg of total protein per sample by SDS-PAGE [2].
    • Transfer proteins to a PVDF membrane.
    • Block membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • 3. Antibody Incubation:
    • Probe membrane overnight at 4°C with primary antibodies specific for:
      • Phospho-Targets: p-FLT3, p-STAT5 (Tyr694), p-AKT (Ser473), p-MAPK (Thr202/Tyr204) [1] [5].
      • Total Proteins: Total FLT3, STAT5, AKT, MAPK [1] [5].
      • Loading Control: β-Actin.
    • Wash membrane and incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • 4. Detection and Analysis:
    • Visualize bands using enhanced chemiluminescence (ECL) substrate.
    • Expected result: A marked reduction in phosphorylation levels of FLT3, STAT5, and MAPK in treated samples compared to control, with no change in total protein levels.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core experimental workflow for evaluating this compound, from cell treatment to key readouts, as detailed in the protocols above.

Discussion and Research Context

  • Mechanism of Action: As a type II inhibitor, this compound binds the inactive conformation of FLT3, competing with ATP and engaging a hydrophobic adjacent pocket. This is distinct from type I inhibitors (e.g., Midostaurin, Gilteritinib) which bind the active kinase conformation [6] [1].
  • Limitations and Contemporary Relevance: The data on this compound is from a single, foundational study. The field has since progressed to second-generation, more potent FLT3 inhibitors (e.g., Gilteritinib, Quizartinib) which are approved for clinical use or in advanced trials [6] [7]. These newer agents were developed to override resistance observed with earlier inhibitors like this compound and PKC412 (Midostaurin) [1].
  • Combination Strategies: Modern research focuses on overcoming resistance by combining FLT3 inhibitors with other agents. Promising strategies include concurrent inhibition of Pim kinases [2] or NLRP3 [3], which can enhance apoptosis and overcome protective feedback mechanisms in FLT3-ITD AML.

References

AFG206: Mechanism and Application Overview

Author: Smolecule Technical Support Team. Date: February 2026

AFG206 is a first-generation, ATP-competitive type II FLT3 inhibitor. It demonstrates potent activity against FLT3 internal tandem duplication (ITD) and D835Y mutations, which are common drivers in Acute Myeloid Leukemia (AML). Its primary mechanism involves inducing cell cycle arrest and apoptosis in susceptible cancer cells [1].

The compound exerts its effects by inhibiting the phosphorylation and activity of FLT3, a receptor tyrosine kinase. This inhibition leads to the cessation of pro-survival signals and the activation of apoptotic pathways. The table below summarizes the core activity of this compound:

Property Description
Target Fms-like tyrosine kinase 3 (FLT3) [1]
Inhibition Type Type II, ATP-competitive [1]
Key Mutations Targeted FLT3-ITD, FLT3-D835Y [1]
Primary Cellular Outcome Inhibition of cell proliferation and induction of apoptosis [1]
Reported IC₅₀ (Proliferation) ~0.1 µM (in FLT3-ITD-Ba/F3 and D835Y-Ba/F3 cells) [1]

Suggested Experimental Workflow for Cell Cycle Inhibition

While a full protocol for this compound is not available, the following workflow synthesizes standard practices for evaluating cell cycle inhibition with such compounds. You should adapt and optimize these steps for your specific laboratory setup.

cluster_1 Phase 1: Cell Preparation & Treatment cluster_2 Phase 2: Post-Treatment Analysis cluster_3 Phase 3: Data Interpretation a1 Culture FLT3-mutant cells (e.g., Ba/F3 FLT3-ITD) a2 Seed cells at optimal density a1->a2 a3 Serum-starve to synchronize cell cycle a2->a3 a4 Treat with this compound (e.g., 0.1-1.0 µM) and DMSO vehicle control a3->a4 b1 Harvest cells at timepoints (e.g., 24, 48, 72h) a4->b1 b2 Perform Assays b1->b2 b21 Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) b2->b21 b22 Apoptosis Assay (Annexin V / Propidium Iodide Staining) b2->b22 b23 Western Blotting (FLT3 phosphorylation, Cleaved Caspase-3) b2->b23 c1 Analyze flow cytometry data for G0/G1, S, G2/M phase distribution b21->c1 c2 Quantify apoptotic cell population (Annexin V positive) b21->c2 c3 Confirm target engagement via reduced p-FLT3 signals b21->c3 b22->c1 b22->c2 b22->c3 b23->c1 b23->c2 b23->c3

Key Experimental Steps & Methodologies

Based on the workflow above, here are detailed methodologies for the core experiments.

  • Cell Culture and Treatment

    • Cell Lines: Use validated models such as Ba/F3 cells engineered to express FLT3-ITD or FLT3-D835Y mutations. Including Ba/F3 cells with wild-type FLT3 or other oncogenes as controls is crucial for establishing specificity [1].
    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Aliquot and store at -20°C or as recommended by the supplier. Further dilute the stock in cell culture medium for treatment, ensuring the final DMSO concentration is low (e.g., <0.1%) and matched in vehicle control wells.
    • Treatment Scheme: A dose-response and time-course experiment is recommended. Treat cells with a range of concentrations (e.g., 0.01 µM, 0.1 µM, 1.0 µM) for 24 to 72 hours [1].
  • Cell Cycle Analysis via Flow Cytometry This is a standard method to quantify the proportion of cells in different cell cycle phases.

    • Procedure:
      • Harvest and Wash: Collect both adherent and floating cells. Wash once with cold Phosphate-Buffered Saline (PBS).
      • Fixation: Gently resuspend the cell pellet in ice-cold 70% ethanol added drop-wise while vortexing. Fix at -20°C for at least 2 hours or overnight.
      • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes in the dark at room temperature.
      • Acquisition and Analysis: Analyze samples using a flow cytometer. Use the FL2 or FL3 channel to detect PI fluorescence. The DNA content histogram (PI intensity) is used to gate populations for G0/G1, S, and G2/M phases using appropriate analysis software (e.g., ModFit LT).
  • Apoptosis Detection by Annexin V Staining This assay distinguishes early and late apoptotic cells.

    • Procedure:
      • Harvest and Wash: Collect cells and wash twice with cold PBS.
      • Staining: Resuspend the cell pellet in a 1X Annexin V binding buffer. Add Fluorescently-labeled Annexin V and Propidium Iodide (PI) as per the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
      • Acquisition and Analysis: Analyze by flow cytometry within 1 hour.
        • Annexin V-negative, PI-negative: Viable cells.
        • Annexin V-positive, PI-negative: Early apoptotic cells.
        • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells [2].
  • Target Validation by Western Blotting Confirm the on-target effect of this compound by analyzing key signaling proteins.

    • Procedure:
      • Protein Extraction: Lyse treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
      • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
      • Antibody Incubation: Block the membrane and incubate with primary antibodies against:
        • Phospho-FLT3 (Tyr591) to directly assess inhibition of target kinase activity.
        • Cleaved Caspase-3 as a key marker of apoptosis execution.
        • Total FLT3 and β-Actin/GAPDH as loading controls.
      • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.

Anticipated Experimental Outcomes

Based on the literature, you can expect results similar to the following when the protocol is successfully executed [1]:

Experimental Readout Expected Result with this compound vs. Control
Cell Proliferation (IC₅₀) ~0.1 µM in FLT3-mutant Ba/F3 cells [1]
Flow Cytometry (Cell Cycle) Accumulation of cells in G0/G1 phase and/or a distinct sub-G1 peak (indicative of apoptotic cells with fragmented DNA).
Annexin V Assay Significant, dose-dependent increase in Annexin V-positive cells.
Western Blot (p-FLT3) Marked decrease in phospho-FLT3 levels.
Western Blot (Cleaved Caspase-3) Appearance of cleaved Caspase-3 bands.

Molecular Mechanism of Action Diagram

The following diagram illustrates the proposed signaling pathway through which this compound induces cell cycle arrest and apoptosis, based on its known target and general principles of FLT3 inhibition.

MutFLT3 Mutant FLT3 (ITD/D835Y) SurvivalSignal Constitutive Pro-survival & Proliferation Signals MutFLT3->SurvivalSignal InhibitedFLT3 Inhibited FLT3 (No Phosphorylation) MutFLT3->InhibitedFLT3 Leads to CellCycle Uncontrolled Cell Cycle Progression SurvivalSignal->CellCycle This compound This compound (Type II Inhibitor) This compound->MutFLT3 Binds & Inhibits Apoptosis Cell Cycle Arrest & Apoptosis InhibitedFLT3->Apoptosis

Research Implications & Conclusion

This compound represents a promising tool for targeting FLT3-mutant driven leukemias. The anticipated results from the outlined experiments would provide robust evidence of its efficacy as a cell cycle inhibitor and apoptosis inducer.

For future work, researchers are encouraged to:

  • Validate in Primary Cells: Confirm activity in primary AML blasts from patients to enhance clinical relevance.
  • Investigate Resistance: Explore potential resistance mechanisms by generating and characterizing this compound-resistant cell lines.
  • Evaluate In Vivo Efficacy: Progress to animal models, such as xenografts of FLT3-ITD cells in mice, to assess antitumor efficacy and pharmacokinetics in vivo.

I hope this structured overview provides a solid foundation for your experimental work. Should you obtain a detailed vendor-specific protocol, you can integrate its specifics into this general framework.

References

Introduction to Protein Kinase Activity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Protein kinases are crucial enzymes that regulate cellular signaling by transferring a phosphate group from ATP to specific protein substrates [1]. Measuring their activity is fundamental in drug discovery, especially for characterizing enzymes like AFG206. While traditional methods used radioactive isotopes (³²P or ³³P-ATP) [2] [3], recent advances have shifted toward non-radioactive, fluorescence-based assays due to their safety, sensitivity, and suitability for high-throughput screening [2] [4].

Comparison of Modern Kinase Assay Platforms

You can select a technology based on your equipment and experimental needs. The table below summarizes several robust, commercially available platforms.

Assay Platform Detection Principle Key Feature
Kinase Mobility Shift Assay (KiMSA) [2] Fluorescence Separation of phosphorylated/unphosphorylated fluorescent peptide via gel electrophoresis.
TR-FRET Assays [3] [4] Time-Resolved FRET Uses a terbium-labeled antibody and fluorescent peptide; phosphorylation brings donor/acceptor close for FRET.
Fluorescence Polarization (FP) [3] Fluorescence Polarization Phosphorylated peptide binds to antibody, increasing polarization.
Sox-Based Peptide Assays [1] Fluorescence Phosphorylation induces fluorescence enhancement of the Sox fluorophore upon Mg²⁺ chelation.
ELISA-Based Assay [5] Immunoassay Uses a phospho-specific antibody for capture/detection; suitable for kinases with specific antibodies.
Adapta Universal Assay [4] TR-FRET Detects ADP production using an antibody; universal for any ATP-consuming kinase.

Detailed Protocol: Fluorescence-Based Kinase Activity Assay

This protocol is adapted from general fluorescent peptide assays [1] and the KiMSA method [2], which can be tailored for this compound.

Reagents and Equipment
  • Purified this compound Protein Kinase: The specific activity will determine the optimal dilution.
  • Fluorescent-Labeled Peptide Substrate: Identify this compound's consensus phosphorylation sequence. You can use a custom-synthesized peptide labeled with a fluorophore (e.g., FITC, Sox) [2] [1].
  • ATP (Adenosine triphosphate) [2] [1].
  • MgCl₂ or MnCl₂ (as a co-factor) [3] [1].
  • Assay Buffer: Typically 10-50 mM HEPES, pH 7.5, containing 10 mM MgCl₂. Supplement with 0.01-0.1% detergent (e.g., Brij-35) and 1 mg/mL BSA to prevent enzyme adhesion [1].
  • Multi-mode Microplate Reader capable of fluorescence detection (e.g., TR-FRET, FP, or intensity measurement) [6] or equipment for agarose gel electrophoresis [2].
Assay Procedure and Workflow

The diagram below outlines the key steps for a plate reader-based activity assay.

G Kinase Assay Workflow Prepare Reaction\nMixture Prepare Reaction Mixture Pre-incubate Plate\n(5 min, 30°C) Pre-incubate Plate (5 min, 30°C) Prepare Reaction\nMixture->Pre-incubate Plate\n(5 min, 30°C) Initiate Reaction with\nPeptide Substrate Initiate Reaction with Peptide Substrate Pre-incubate Plate\n(5 min, 30°C)->Initiate Reaction with\nPeptide Substrate Monitor Fluorescence\nin Plate Reader Monitor Fluorescence in Plate Reader Initiate Reaction with\nPeptide Substrate->Monitor Fluorescence\nin Plate Reader Calculate Reaction\nRate Calculate Reaction Rate Monitor Fluorescence\nin Plate Reader->Calculate Reaction\nRate

Step-by-Step Instructions:

  • Prepare Reaction Mixture: On ice, combine in a 1.5 mL tube:
    • 80 µL of 5X Assay Buffer
    • 4 µL of 10 mg/mL BSA
    • 100 µL of this compound kinase (in 1X assay buffer)
    • Bring to 800 µL with degassed, deionized water (to prevent fluorophore oxidation) [1].
  • Dispense and Pre-incubate: Add 80 µL of the reaction mixture to each well of a pre-warmed (30°C) 96-well plate. Incubate in the plate reader for 5 minutes.
  • Initiate Reaction: Add 20 µL of a pre-warmed 5X peptide substrate solution to each well. For the Sox-based assay, typical excitation/emission wavelengths are 360/485 nm [1].
  • Monitor Fluorescence: Continuously record the fluorescence change during the initial linear phase (first 5-10% of substrate conversion) [1].
Data Analysis
  • Determine the Fluorescence Conversion Factor (f): Run the reaction to completion (~5 half-lives). The total fluorescence change (ΔF_total) corresponds to full substrate conversion. The factor f = ΔF_total / [Substrate]total allows you to convert fluorescence units to product concentration [1].
  • Calculate Initial Velocity (v₀): In the linear phase, v₀ = (ΔF/Δt) / f, where ΔF/Δt is the slope of the fluorescence vs. time curve.
  • Calculate Kinase Activity: Activity can be expressed as the amount of phosphate incorporated per unit time (e.g., pmol/min).

Key Considerations for Assay Development

  • Defining a Substrate: If this compound's substrate is unknown, you may need to screen peptide libraries or use a generic substrate like casein [3].
  • Characterizing Kinetic Parameters: Once a substrate is identified, determine the Michaelis constants (Kₘ) for both ATP and the peptide substrate by varying one substrate concentration while keeping the other fixed.
  • Validation and Interference: Test for compound interference, especially if screening inhibitors. Fluorescent or light-absorbing compounds can cause false positives/negatives. Using red-shifted fluorophores can mitigate this [3].

References

Proposed Experimental Workflow for Determining AFG206 Dosing

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a recommended multi-stage process to establish effective dosing concentrations for AFG206 in vitro.

G Start Start: Compound this compound LitReview Literature & Manufacturer Recommendations Start->LitReview MTS MTS/PrestoBlue Assay (Broad Dose Range) LitReview->MTS Identify starting range CalcIC50 Calculate IC50 Value MTS->CalcIC50 Dose-response data Downstream Downstream Mechanistic Assays CalcIC50->Downstream Use IC50 & sub-IC50 concentrations FinalRec Final Concentration Recommendation Downstream->FinalRec Integrate functional data

Key Experiments & Data Presentation

For any novel compound, a dose-finding study is the essential first step. The table below outlines the core experiments you should conduct.

Experiment Objective Recommended Assay Key Measured Outputs Typical Readout
Cytotoxicity & Preliminary IC₅₀ MTS, PrestoBlue, WST-1 Cell viability (%) across a log-scale concentration range (e.g., 1 nM - 100 µM) Dose-response curve
Definitive IC₅₀ / GI₅₀ / EC₅₀ ATP-based (CellTiter-Glo) Luminescence signal proportional to metabolically active cells Half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀)
Apoptosis Induction Caspase-3/7 Activity Cleavage of pro-fluorescent substrate Fold-change in fluorescence vs. untreated control
Mechanistic/Target Engagement Western Blot, Immunofluorescence Phosphorylation/expression levels of target proteins (e.g., p-ERK, p-AKT) Band density/fluorescence intensity

Detailed Experimental Protocol

This protocol provides a detailed methodology for the initial dose-response and viability testing, which serves as the foundation for all subsequent experiments [1].

Part A: Initial Dose-Response Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., REH, MOLT-4, MOLM-14) in triplicate in a 96-well plate at a density of 2 x 10⁵ cells per well in complete growth medium [1].
  • Compound Preparation:
    • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C.
    • On the day of treatment, perform a serial dilution of this compound in complete medium to create a concentration range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Ensure the final concentration of DMSO is consistent across all wells (typically ≤0.1%).
  • Treatment & Incubation: Aspirate the seeding medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO in medium) and blank control (medium only). Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere [1].
  • Viability Measurement:
    • Add 20 µL of CellTiter 96 AQueous One Solution (MTS reagent) directly to each well.
    • Incubate for 1-4 hours at 37°C.
    • Measure the absorbance at 490 nm using a microplate spectrophotometer.
  • Data Analysis:
    • Calculate the percentage of cell viability for each well: (Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100.
    • Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression software (e.g., GraphPad Prism).
Part B: Downstream Mechanistic Assays
  • Selection of Concentrations: Based on the IC₅₀ value from Part A, select at least three concentrations for further study: the calculated IC₅₀, one concentration above (e.g., 2x IC₅₀), and one below (e.g., 0.5x IC₅₀).
  • Assessment of Signaling Pathways: Treat cells as in Part A. After incubation, lyse the cells and analyze the lysates by Western blotting. Probe for key signaling proteins relevant to the proposed mechanism of this compound (e.g., p-ERK, total ERK, p-AKT, total AKT) to confirm target engagement and understand downstream effects [2] [1].
  • Analysis of Apoptosis: Treat cells with the selected concentrations of this compound for 24-48 hours. Use a Caspase-Glo 3/7 assay to measure apoptosis induction by quantifying luminescence, following the manufacturer's protocol [1].

Critical Considerations for Protocol Adaptation

  • Cell Line Variability: Response to a drug can vary significantly between different cell lines. The combinatorial effects of signaling pathway inhibitors can be synergistic in some lines (e.g., REH, MOLT-4) but antagonistic in others (e.g., K562) [1]. Always confirm your dosing in the specific models you use.
  • Solvent and Controls: The vehicle used to dissolve this compound (e.g., DMSO) must be non-toxic at the working concentration. Always include a vehicle control and a blank control in every experiment to ensure data accuracy [1].
  • Combination Therapy: If this compound is to be used with other agents, a formal drug interaction analysis, such as calculating the Combination Index (CI) using the method of Chou-Talalay, is highly recommended to determine synergism, additivity, or antagonism [1].

References

AFG206 research applications in oncology

Author: Smolecule Technical Support Team. Date: February 2026

Compound Characterization and Potential

AFG206 is characterized as a novel first-generation type II FMS-like tyrosine kinase 3 (FLT3) inhibitor [1]. The table below summarizes its basic chemical and procurement information for researchers.

Property Description
Bioactive Description Novel first-generation type II FLT3 inhibitor [1]
Molecular Formula C₂₀H₁₉N₃O₂ [1]
Molecular Weight 333.38 g/mol [1]
CAS Number 630122-37-1 [1]
Chemical Supplier TargetMol [1]
Research-Use Only Yes, for laboratory research; not for human consumption [1]

FLT3 is a key receptor involved in cell survival and proliferation, and mutations in the FLT3 gene are frequently associated with acute myeloid leukemia (AML) [2]. As a type II inhibitor, this compound is expected to target the inactive conformation of the FLT3 kinase, potentially offering a different binding mechanism and resistance profile compared to type I inhibitors.

General Experimental Framework

The following section outlines a potential workflow and standard protocols for initial in vitro characterization of a compound like this compound. These methodologies are generic and would require optimization for this specific molecule.

The diagram below illustrates a logical flow for the early-stage in vitro assessment of this compound.

G cluster_in_vitro In vitro Profiling cluster_moa Mechanism of Action Studies cluster_downstream Downstream Effect Analysis Start Compound Acquisition & Preparation A In vitro Profiling Start->A B Mechanism of Action Studies A->B A1 Cell Viability Assays (MTT/XTT) C Downstream Effect Analysis B->C B1 Phospho-FLT3 ELISA/Western Blot C1 Western Blot Analysis of STAT5, MAPK, AKT pathways A2 IC50 Determination A3 Selectivity Profiling (Panel of Kinase Assays) B2 Apoptosis Assays (Annexin V/Flow Cytometry) B3 Cell Cycle Analysis (Propidium Iodide) C2 Gene Expression Analysis (RT-qPCR/RNA-Seq)

Sample Experimental Protocols

Here are detailed methodologies for key experiments in the workflow above.

1. Cell Viability Assay (MTT Assay) to Determine IC₅₀

  • Objective: To evaluate the potency of this compound in inhibiting the proliferation of FLT3-mutant (e.g., MV4-11) and wild-type cell lines.
  • Materials:
    • FLT3-mutant cell line (e.g., MV4-11)
    • Control cell line (e.g., HL-60)
    • This compound (e.g., TargetMol, Cat# T68967)
    • MTT reagent
    • Dimethyl sulfoxide (DMSO)
    • 96-well cell culture plates
  • Procedure [1]:
    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours.
    • Compound Treatment: Prepare a serial dilution of this compound in DMSO, then in culture medium (ensure final DMSO concentration is ≤0.1%). Add 100 μL of each dilution to the wells. Include a vehicle control (0.1% DMSO).
    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
    • Viability Measurement: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the formed formazan crystals in 150 μL of DMSO.
    • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined using non-linear regression analysis (e.g., log(inhibitor) vs. response model in GraphPad Prism).

2. Analysis of FLT3 Phosphorylation Inhibition by Western Blot

  • Objective: To confirm that this compound directly inhibits its target by reducing FLT3 phosphorylation.
  • Materials:
    • FLT3-mutant cell line (e.g., MV4-11)
    • This compound
    • Lysis buffer
    • Antibodies: anti-phospho-FLT3 (Tyr591), anti-total FLT3, and corresponding HRP-conjugated secondary antibodies.
  • Procedure:
    • Treatment: Culture MV4-11 cells and treat with a range of this compound concentrations (e.g., near the IC₅₀) for 2-4 hours.
    • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration.
    • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Block the membrane and incubate with primary antibodies (anti-pFLT3 and anti-tFLT3) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.
    • Detection: Develop the blots using enhanced chemiluminescence (ECL) reagent. The reduction in pFLT3 band intensity, normalized to total FLT3, indicates target engagement.

Research Context and Future Directions

The field of oncology research is increasingly focused on precision medicine and the development of biomarker-driven therapies [2]. A compound like this compound would typically be investigated in the following contexts:

  • Biomarker-Driven Studies: Its activity would be correlated with specific FLT3 mutation status (e.g., Internal Tandem Duplications - ITD). This is a cornerstone of modern oncology drug development [2].
  • Novel Trial Designs: The development of targeted agents often employs innovative "master protocols," including:
    • Basket Trials: Test the therapeutic agent on different cancer types that all share a specific molecular alteration (e.g., FLT3 mutations).
    • Umbrella Trials: Test multiple targeted therapies on different molecular subgroups within a single cancer type [2].
  • Combination Strategies: A key research path would be to evaluate this compound in combination with other standard therapies, such as chemotherapy or other targeted agents.

References

AFG206 Chemical and Purchasing Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental data for AFG206, which is essential for any experimental planning.

Property Description
CAS Number 630122-37-1 [1] [2] [3]
Molecular Formula C₂₀H₁₉N₃O₂ [1] [3]
Molecular Weight 333.38 g/mol [1] [3]
IUPAC Name N-(4-ethylphenyl)-N'-[4-(4-pyridinyloxy)phenyl]urea [1]
Primary Biological Role Novel first-generation "type II" FLT3 inhibitor; promising for acute myeloid leukemia research [1] [3]
Supplier Examples TargetMol Chemicals Inc., BOC Sciences, Suzhou Zhixin Biotechnology Co., Ltd. [1]

Guidance for Stock Solution Preparation

While a definitive protocol for this compound is not available in the public domain, you can develop a reliable method by considering the following points:

  • Solvent Selection: A common approach for water-insoluble compounds like this compound is to use DMSO to create a concentrated stock solution (e.g., 10-100 mM), which is then diluted into aqueous buffers for cell-based assays [3]. The provided search results indicate that low concentrations of DMSO (e.g., 10% v/v) have little effect on protein structure, but higher concentrations can be disruptive [4].
  • Concentration and Storage: Suppliers recommend storing the powder at -20°C for long-term stability (e.g., 3 years). Once dissolved, a DMSO stock solution should be stored at -80°C to maintain stability for about a year. Aliquoting the solution is advised to avoid repeated freeze-thaw cycles [3].
  • Dosage Calculation: Supplier resources often provide in-vivo formulation calculators. These typically use a mixture of DMSO, PEG 300, Tween 80, and saline to create a working solution from the DMSO stock for administration [3].

Proposed Experimental Workflow

The following diagram outlines a general experimental workflow for preparing and using this compound, based on standard laboratory practices for similar inhibitors:

G Start Start: this compound Powder Step1 Weigh calculated mass Start->Step1 Step2 Dissolve in pure DMSO (e.g., 40 mg/mL) Step1->Step2 Step3 Aliquot and store at -80°C (Stock Solution) Step2->Step3 Step4 Thaw aliquot and dilute in assay buffer Step3->Step4 Step5 Perform cell-based assay (e.g., on FLT3-ITD-Ba/F3 cells) Step4->Step5 Step6 Analyze results (e.g., proliferation IC₅₀, apoptosis) Step5->Step6

Key Considerations for Your Protocol

When you develop your detailed Application Notes, ensure they cover these critical aspects:

  • Solvent Compatibility: Confirm that your chosen solvent does not interfere with your specific biological assays. The final DMSO concentration in cell culture should typically be kept below 0.1-0.5% to minimize cytotoxicity.
  • Stability Testing: It is good practice to perform your own stability assessments for the stock solution over time, using a method like HPLC, to verify the compound's integrity under your storage conditions.
  • In-Vivo Formulations: For animal studies, follow established vehicle formulations. A common example is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline [3].

References

Contemporary AML Therapeutic Landscape & Models

Author: Smolecule Technical Support Team. Date: February 2026

Category Specific Agents/Tools Key Application/Insight
Approved Targeted Therapies [1] Midostaurin, Gilteritinib (FLT3); Ivosidenib, Enasidenib (IDH1/2); Venetoclax (BCL2); Revumenib (Menin inhibitor) Provides rationale for targeting specific pathways (e.g., signal transduction, apoptosis, epigenetic regulation) in AML.
Advanced Disease Monitoring [1] [2] Next-Generation Sequencing (NGS), Measurable Residual Disease (MRD) detection Critical for assessing treatment efficacy and predicting relapse in pre-clinical and clinical settings.
Research Priorities [3] Overcoming resistance in TP53-mutated, MECOM-rearranged, and treated secondary AML Highlights areas of high unmet need where new agents like AFG206 could have significant impact.
Experimental Models [4] Drug-resistant cell lines (e.g., MOLM-13, MV4-11), Single-cell RNA sequencing, In vivo models Established methods for studying drug resistance mechanisms and tumor microenvironment interactions.

Suggested Experimental Pathways for Novel Compounds

In the absence of specific data on this compound, you can build a robust research program by integrating the following established approaches:

  • Mechanism of Action Studies: Given the prevalence of successful targeted therapies, prioritize experiments to identify this compound's molecular target. Compare its activity profile and potential synergies with established agents [1].
  • Complex Disease Modeling: Evaluate the efficacy of this compound using clinically relevant models, including Ara-C (cytarabine) resistant cell lines (e.g., MOLM-13, MV4-11) and models that recapitulate the bone marrow immune microenvironment [4].
  • Advanced Biomarker Analysis: Incorporate tools like single-cell RNA sequencing to understand how this compound remodels the tumor microenvironment and influences immune cell populations, such as CD8+ T cell exhaustion [4]. Plan for highly sensitive MRD monitoring (e.g., FLT3 deep sequencing) to accurately gauge its depth of response [2].

Experimental Workflow for AML Drug Evaluation

The diagram below outlines a generalized, high-level workflow for evaluating a novel compound like this compound in AML, from initial screening to understanding its mechanism.

Start In Vitro Screening MOA Mechanism of Action Studies Start->MOA Identifies Hit Compound InVivo In Vivo Validation MOA->InVivo Confirms Target Engagement Analysis Microenvironment & Biomarker Analysis InVivo->Analysis Shows Efficacy in Model Translational Translational Biomarker Development Analysis->Translational Informs Clinical Strategy

A Path Forward for Your Research

To proceed with your investigation into this compound, I suggest the following steps:

  • Verify the Compound Identifier: Double-check the compound name and any associated codes (e.g., "this compound" might be an internal project code). Searching for the parent company or specific molecular target may yield better results.
  • Consult Specialized Databases: Search proprietary pharmaceutical and life sciences databases (e.g., Citeline, AdisInsight, Pharmaprojects) or patent repositories for pre-clinical data that may not be in the public domain.
  • Adapt Established Protocols: The general workflow and methodologies outlined above are standard in the field and can be directly adapted to design a testing plan for this compound.

References

Framework for Developing Combination Therapy Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Building a robust protocol for a combination therapy involves addressing its biological rationale, developmental pathway, and regulatory requirements. The following structured approach is compiled from recent analyses and guidance.

  • Biological Rationale and Targets: Combination therapies are essential for treating complex diseases like Alzheimer's, which involve multiple simultaneous pathological processes. A successful protocol should be built on a clear biological framework that identifies the specific targets of each component in the combination. These can include core disease pathologies, non-specific tissue reactions, and common co-pathologies [1]. This framework ensures that the therapy addresses the disease in a comprehensive manner.

  • Development Pathways: There are two primary development strategies for combination therapies [1]:

    • Co-development: Two or more New Molecular Entities (NMEs) are developed together from the outset as a single combination product.
    • Add-on Strategy: An investigational new drug is developed to be used in conjunction with an already approved therapy.
  • Regulatory Considerations: The U.S. Food and Drug Administration (FDA) provides specific guidance for the development of combination products. Key documents cover aspects from pre-market applications to post-market safety reporting [2]. Early engagement with regulatory agencies is critical to determine the correct classification and necessary testing requirements.

Experimental Protocols for Key Analyses

For any combination therapy, certain core experiments are necessary to establish its viability. The following protocols are generalized from standards used in assessing novel Alzheimer's treatments.

Protocol 1: In Vitro Target Engagement and Synergy Screening

  • Objective: To confirm the mechanism of action of each drug in the combination and to identify any synergistic, additive, or antagonistic effects.
  • Methodology:
    • Model System: Use cell lines (e.g., immortalized lines) or more complex systems like induced pluripotent stem cell (iPSC)-derived neurons or organoids that express the relevant targets [3] [1].
    • Treatment Groups: Establish groups for each monotherapy, the combination, and vehicle control.
    • Dose-Response Matrix: Treat the model system with a range of concentrations for each drug alone and in combination.
    • Endpoint Assays: Quantify target engagement using techniques like ELISA (for soluble biomarkers), Western Blot (for protein expression and modification), or immunohistochemistry (for protein aggregation). Cell viability should be assessed using assays like MTT or ATP-lite.
    • Data Analysis: Analyze data using software like GraphPad Prism. Apply synergy models (e.g., Bliss Independence or Loewe Additivity) to the dose-response matrix data to determine the interaction between the two drugs.

Protocol 2: In Vivo Efficacy and Pharmacokinetics/Pharmacodynamics (PK/PD) in Animal Models

  • Objective: To evaluate the efficacy of the combination therapy in a whole organism and to understand the PK/PD relationship of each drug when administered together.
  • Methodology:
    • Animal Model: Select a validated animal model that recapitulates key features of the human disease.
    • Study Design: Randomize animals into the following groups: vehicle control, Drug A monotherapy, Drug B monotherapy, and the combination therapy (with n-sufficient for power).
    • Dosing and Administration: Administer treatments via the intended clinical route (e.g., oral, subcutaneous). Conduct dose-ranging studies to establish exposure levels.
    • Sample Collection: Collect plasma and target tissue (e.g., brain) samples at multiple time points post-dosing to characterize PK parameters (C~max~, T~max~, AUC, half-life).
    • Efficacy Endpoints: Analyze tissue samples for PD biomarkers relevant to the drug targets (e.g., amyloid-beta plaque load, tau phosphorylation, inflammatory markers). Include behavioral or functional readouts if applicable.
    • Data Analysis: Compare biomarker levels and functional outcomes across groups using ANOVA with post-hoc tests. Correlate drug exposure (PK) with biomarker changes (PD) to build a PK/PD model.

Data Summary Tables for Combination Therapy Development

You can adapt the following table templates to summarize quantitative data from your experiments.

Table 1: Key Considerations for Combination Therapy Development

Aspect Consideration & Rationale
Biological Rationale A strong rationale is required, showing how the combination targets multiple disease pathways for greater effect [1].
Clinical Trial Design Phase 2 trials may use a 2x2 factorial design; Phase 3 may compare the combination to standard of care [3] [1].
Biomarker Strategy Biomarkers are crucial for demonstrating target engagement and understanding the sequence of biological effects [1].
FDA Co-development Criteria The combination must target a serious condition, have a strong biological rationale, and show substantial activity in models [1].

Table 2: Examples of Combination Therapy Types with Proposed Mechanisms

Class of Combination Composition Proposed Mechanism of Action
Pharmacodynamic Anti-amyloid MAB + Anti-tau MAB Simultaneously reduces amyloid plaques and tau tangles, the two core pathologies of Alzheimer's [1].
Pharmacodynamic Approved agent + a lifestyle intervention (e.g., Metformin + FINGER plan) A drug addressing metabolic dysfunction is combined with a lifestyle program to enhance cognitive outcomes [1].
Pharmacokinetic Active agent + metabolic inhibitor (e.g., Dextromethorphan + Bupropion) The inhibitor (Bupropion) slows the metabolism of the active drug (Dextromethorphan), increasing its exposure and efficacy [1].

Workflow Visualization for Protocol Design

The diagram below outlines a generalized workflow for establishing a combination therapy protocol, from initial planning to regulatory submission.

cluster_phase1 Pre-Clinical Phase cluster_phase2 Clinical Phase Start Define Combination Therapy Objective Biological Establish Biological Rationale Start->Biological Target Identification PreClinical Pre-Clinical Development Biological->PreClinical In Vitro/In Vivo Testing Clinical Clinical Trial Planning PreClinical->Clinical Proof of Concept Phase1 Phase 1: Safety/PK PreClinical->Phase1 IND Application Regulatory Engage Regulators Clinical->Regulatory Pre-Submission Meeting Regulatory->Phase1 InVitro In Vitro Synergy Screening InVivo In Vivo PK/PD & Efficacy InVitro->InVivo Phase2 Phase 2: Efficacy & Dosing Phase1->Phase2 Phase3 Phase 3: Confirmatory Phase2->Phase3

Figure 1: Combination Therapy Development Workflow. This chart outlines the key stages from initial concept to clinical trial execution, highlighting the integration of pre-clinical and clinical phases with regulatory engagement.

References

Application Notes: AFG206, a First-Generation Type II FLT3 Inhibitor

AFG206 solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

AFG206 Compound Information

The table below summarizes the key details for this compound, a novel first-generation type II FLT3 inhibitor [1].

Property Detail
Catalog Number T68967 [1]
CAS Number 630122-37-1 [1]
Molecular Formula C₂₀H₁₉N₃O₂ [1]
Molecular Weight 333.38 g/mol [1]
Description Novel first-generation type II FLT3 inhibitor [1]
Storage (Powder) -20°C for 3 years [1]
Storage (Solution) -80°C for 1 year [1]

Solubility Troubleshooting FAQs

  • Q1: What is the recommended solvent for preparing an this compound stock solution?

    • A: For in vivo studies, a common formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O [1]. This combination helps dissolve the compound while maintaining biocompatibility.
  • Q2: How do I calculate the concentration for my working solution?

    • A: Use the formula provided by the supplier. For example, to achieve a 2 mg/mL solution for a 10 mg/kg dosage in a 20 g animal with a 100 μL dosage volume, you would dissolve 2 mg of this compound in 1 mL of the solvent formulation [1].
  • Q3: Why is aqueous solubility a critical parameter in drug development?

    • A: Intrinsic aqueous solubility is a critical factor defining the bio-availability of orally administered drugs [2]. Poor solubility can severely limit a drug candidate's absorption and effectiveness, with over 75% of oral drug development candidates facing low solubility issues [2].
  • Q4: What are the main computational approaches for predicting solubility?

    • A: Researchers use two main approaches [2]:
      • Physics-based QM-QSPR approaches: These explore fundamental rules but require significant computational resources and time.
      • AI-based methods: These use graph learning models for quicker predictions, enabling rapid evaluation during hit identification and lead optimization stages in drug discovery.

Experimental Protocol: Resolving Solubility Issues

This protocol outlines a systematic approach to achieve a soluble and stable this compound solution for experiments.

1. Primary Solvent Dissolution * Start by dissolving this compound powder in a minimal volume of high-purity DMSO to create a concentrated stock solution (e.g., 40 mg/mL) [1]. Gently vortex and warm if necessary, but avoid excessive heating.

2. Preparation of Working Solution * Gradually dilute the DMSO stock solution into a biocompatible solvent system. A standard method is outlined below [1]: * Take 50 μL of the DMSO stock solution. * Add 300 μL of PEG300. Mix thoroughly until the solution is clear. * Add 50 μL of Tween 80. Mix thoroughly until clear. * Finally, add 600 μL of Saline, PBS, or ddH₂O. Mix well and check for clarity. * Note: Always add the aqueous phase last, and mix gently to minimize the risk of precipitation.

3. Assessment and Stabilization * Visually inspect the final solution for cloudiness or particulates, indicating precipitation. * If precipitation occurs, consider: * Sonication: Briefly sonicate the solution in a water bath. * Adjusting the co-solvent ratio: Slightly increasing the percentage of PEG300 or Tween 80 may help, but ensure the final DMSO concentration is safe for your experimental system (typically <1% for cell cultures).

Solubility Resolution Workflow

The following diagram illustrates the logical decision-making pathway for resolving this compound solubility issues, based on the experimental protocol.

G Start Start: this compound Solubility Issue Step1 Dissolve in DMSO (Create Concentrated Stock) Start->Step1 Check1 Is the powder fully dissolved in DMSO? Step1->Check1 Step2 Proceed to Dilution in Biocompatible Solvent System Check1->Step2 Yes Troubleshoot1 Verify powder storage conditions (-20°C). Warm and vortex gently. Check1->Troubleshoot1 No Check2 Is the final working solution clear? Step2->Check2 Success Success Solution Ready for Use Check2->Success Yes Troubleshoot2 Sonicate solution or adjust co-solvent ratios. Check2->Troubleshoot2 No Troubleshoot1->Step1 Troubleshoot2->Step2

Diagram: A logical workflow for troubleshooting this compound solubility, from initial dissolution to final solution preparation.

References

optimizing AFG206 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

AFG206 Compound Profile

Attribute Description
Bioactivity Description Novel first-generation type II FLT3 inhibitor [1]
CAS Number 630122-37-1 [1]
Molecular Formula C20H19N3O2 [1]
Molecular Weight 333.38 g/mol [1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1]
Price (for research) $1,520 (25 mg), $1,980 (50 mg), $2,500 (100 mg) [1]

Information Limitations and Suggested Next Steps

The search results did not yield detailed FAQs, step-by-step experimental protocols for key assays, or specific troubleshooting guides related to this compound's use in experiments.

To gather the technical depth you require, I suggest you:

  • Consult specialized databases: Search PubMed Central (PMC) and other scientific repositories directly for "This compound FLT3 inhibitor" to find primary research articles.
  • Review patent literature: Patents often contain detailed experimental sections and can be a rich source of methodological information.
  • Contact suppliers: Reach out to the compound supplier (e.g., TargetMol) directly for technical data sheets or application notes [1].

FLT3 Signaling Pathway Context

To aid in your experimental design and troubleshooting, understanding the pathway this compound targets is crucial. The following diagram outlines the core FLT3 signaling logic, which is a type of enzyme-linked receptor pathway [2]. Please note that the specific molecular interactions of this compound are not detailed in the search results.

G Ligand FLT3 Ligand Receptor FLT3 Receptor Ligand->Receptor Binding Downstream1 PI3K/AKT/mTOR Pathway Receptor->Downstream1 Activation Downstream2 RAS/RAF/MEK/ERK Pathway Receptor->Downstream2 Activation Downstream3 STAT5 Pathway Receptor->Downstream3 Activation CellularResponse Cellular Responses: - Proliferation - Survival - Differentiation Downstream1->CellularResponse Downstream2->CellularResponse Downstream3->CellularResponse

Key Experimental Considerations

When designing your experiments, here are some general points to consider based on common practices for kinase inhibitors like this compound:

  • Cellular Assays: To measure inhibition potency, standard assays include cell viability/proliferation assays (e.g., MTT/MTS) on FLT3-dependent cell lines and western blotting to detect phosphorylation levels of FLT3 and its key downstream targets like STAT5 [3].
  • Troubleshooting Tip: If you observe a lack of effect in your cellular assay, one potential cause could be the development of resistance through alternative pathways. For instance, research on other targeted therapies notes that compensatory activation of parallel signaling pathways (e.g., MAPK pathway) can be a common issue [3].
  • Biochemical Assays: Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can be used to determine the binding affinity (Kd) of this compound to the FLT3 kinase domain [4].

References

AFG206 cell viability assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cell Viability Assays

Cell viability assays estimate the proportion of living, healthy cells in a population and are crucial in fields like pharmaceutical screening and toxicology [1]. These assays are broadly categorized based on what they measure:

  • Cellular Metabolism: These assays measure markers of metabolic activity, such as the reduction of tetrazolium salts (e.g., MTT, WST-1) or cellular ATP content. A functioning metabolism is indicative of a viable cell [2] [1].
  • Cell Membrane Integrity: This approach distinguishes live from dead cells based on the intact plasma membrane of viable cells, which excludes certain dyes (e.g., trypan blue, propidium iodide) [1] [3].
  • Cell Growth and Proliferation: Since a dividing cell is viable, these assays measure growth. It is important to note that cells can be viable without proliferating [1].

Selecting the right assay depends on your experimental endpoint, available resources, and the specific characteristics of your cell line and treatments [1].

A Guide to Common Assay Errors and Solutions

The table below summarizes frequent issues across different types of viability assays and how to address them.

Assay Type Common Source of Error Troubleshooting Recommendations

| Tetrazolium Reduction (e.g., MTT, WST-1) | • Chemical Interference: Test compounds (e.g., ascorbic acid) can reduce tetrazolium salts non-enzymatically [2]. • Cytotoxic Reagents: The MTT reagent itself can be toxic to cells, making it strictly an endpoint assay [2]. • Nutrient Depletion: Depleted culture medium can alter cellular metabolism and reduce the assay signal [4]. • Improper Solubilization (MTT only): Incomplete solubilization of formazan crystals leads to inaccurate readings [2]. | • Include Proper Controls: Always run a control without cells that contains both the culture medium and test compounds to check for chemical interference [2]. • Optimize Concentrations: Determine the optimal MTT concentration and incubation time for your specific cell line to minimize toxicity and maximize signal [2] [4]. • Use Fresh Medium: Replace with fresh culture medium at the time of assay to ensure nutrients are not depleted [4]. | | Dye Exclusion (e.g., Trypan Blue) | • Image Focus & Analysis: Slight changes in the focal plane during imaging can drastically alter viability results [3]. • Prolonged Incubation: Extended incubation with the dye can lead to its uptake by viable cells, causing an underestimation of viability [1]. • Parameter Settings: Incorrect image analysis parameters (for size, brightness, etc.) can misidentify cells [3]. | • Control Image Focus: Use control materials (e.g., beads) to establish a consistent and reproducible focal plane for imaging [3]. • Limit Incubation Time: Keep the incubation period with the dye short (1-2 minutes) to prevent false positives [5] [1]. • Validate Analysis Parameters: Systematically optimize and validate image analysis settings, especially when working with new or health-compromised cell populations [3]. | | Enzyme Release (e.g., LDH) | • Background Levels: High background of enzymes like LDH can be present in untreated samples or serum [1]. • Leakage from Viable Cells: Enzymes can leak from cells under stress or due to changes in metabolism, even without permanent membrane damage [1]. | • Account for Background: Measure and subtract the background signal from your experimental readings [1]. • Understand Limitations: Be aware that this method may underestimate cytotoxicity in certain co-culture conditions [1]. | | General & Environmental | • Inconsistent Conditions: Variations in temperature, humidity, CO₂, and pH can affect cell health and assay results [6]. • Cell Handling: Overgrowth, undergrowth, or contamination of the cell culture will alter viability [6]. • Reagent Handling: Excessive exposure to light or improper storage can degrade assay reagents [6]. | • Standardize Protocols: Maintain consistent and proper environmental conditions throughout the experiment [6]. • Monitor Cell Health: Use proper cell culture techniques and ensure cells are in an optimal state at the start of the assay [6]. • Follow Storage Guidelines: Protect reagents from light and store them as recommended by the manufacturer [6]. |

Optimizing Your Experimental Workflow

A logical, step-by-step approach is key to successful troubleshooting. The following diagram outlines this process:

cluster_1 Critical Optimization Steps Start Start A Define Assay Goal Start->A End End B Select Assay Method A->B C Optimize Cell Density B->C D Validate Assay Conditions C->D C->D E Execute Experiment D->E D->E Repeat if needed F Analyze & Interpret E->F F->End

Key Considerations for Your AFG206 Cells

When applying this guidance to your this compound cells, please note:

  • Cell Line Specificity: The optimal cell density, incubation time with reagents, and linear range of the assay must be determined empirically for this compound cells, as they can vary significantly between cell lines [4] [7].
  • Assay Validation is Critical: Before running your key experiments, perform a pilot study to establish the baseline parameters for this compound cells. This includes creating a standard curve of absorbance versus a known cell number to define the linear range of your assay [2] [4].
  • Understand What is Being Measured: No single assay is perfect. For instance, a metabolic assay like MTT measures activity at the time of measurement, not necessarily long-term proliferation. Combining methods (e.g., a metabolic assay with a dye-exclusion test) can provide a more comprehensive view of your cells' status [1] [8].

References

Chemical Storage Guidelines for Research Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes best practices for storing chemical solutions like AFG206, based on general laboratory safety and stability principles [1].

Aspect Recommendation
General Storage Store as a powder at -20°C for 3 years; in solvent at -80°C for 1 year [2].
Solvent Selection Choose solvents with appropriate polarity and molar volume to enhance solvation and stability [3].
Temperature & Humidity Use stability chambers with controlled conditions (e.g., -20°C, -80°C, 25°C/60% RH) [4].
Container Compatibility Use final packaging for testing; ensure containers are airtight and chemically compatible [1] [4].
Light Exposure Protect from light; follow ICH Q1B guidelines for photostability testing if light sensitivity is suspected [4].

Experimental Protocol for Stability Testing

To determine the optimal storage conditions for this compound in your specific solvent system, you can conduct a stability study. The workflow below outlines the key stages of this process.

cluster_storage Storage Conditions Start Start Stability Test A Prepare multiple aliquots of this compound in solvent Start->A B Perform 'Time Zero' Analysis: - Appearance - Concentration (HPLC) - Purity/Impurities (LC-MS, NMR) A->B C Store Aliquots under Different Conditions B->C C1 Long-Term 25°C/60% RH C->C1 C2 Accelerated 40°C/75% RH C->C2 C3 Refrigerated 5°C C->C3 C4 Frozen -20°C or -80°C C->C4 D Analyze at Scheduled Time Points E Compare vs. 'Time Zero' and Track Changes D->E C1->D C2->D C3->D C4->D

Key Analysis Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking the parent compound's concentration and identifying degradation products [5].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation of any impurities or decomposition products that form over time [5].

Frequently Asked Questions

How can I tell if my this compound solution has degraded?

Signs of degradation include:

  • Physical Changes: Precipitation, color change, or increased viscosity [4].
  • Chemical Changes: A decrease in the main peak area in HPLC/LC-MS analysis, or the appearance of new peaks indicating degradation products [5].
Which solvent provides the best stability for this compound?

While specific data for this compound is unavailable, research on other compounds shows that solvents with higher polarity and molar volume (like 1,2,4-trimethylbenzene in one study) can provide superior storage stability by strengthening the solvation effect and reducing molecular aggregation [3]. You may need to empirically test common solvents like DMSO.

How should I design my stability study to get useful data?
  • Test Multiple Conditions: Include long-term, accelerated, and frozen storage conditions to understand degradation triggers [4].
  • Use the Final Packaging: Test the solution in the same vials and with the same septa you will use in the lab to assess package compatibility [4].
  • Define Acceptance Criteria: Before starting, decide what level of purity loss or degradation product formation is unacceptable for your experiments.

References

improving AFG206 selectivity in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview: AFG206

Property Description
Name This compound [1]
CAS Number 630122-37-1 [1]
Type Novel first-generation "type II" FLT3 inhibitor [2] [1]
Molecular Formula C₂₀H₁₉N₃O₂ [1]
Molecular Weight 333.38 g/mol [1]
Primary Target Mutant FLT3 kinase in Acute Myeloid Leukemia (AML) [2]
Key Challenge Demonstrates cross-resistance with "type I" FLT3 inhibitors (e.g., PKC412) [2]

This compound Selectivity: Frequently Asked Questions

Q1: What is the primary mechanism of this compound? this compound is a first-generation "type II" FLT3 inhibitor that potently and selectively targets mutant FLT3 kinase activity. It inhibits proliferation of cells harboring FLT3 mutants by inducing apoptosis and cell cycle arrest. Its binding mode differs from "type I" inhibitors, as it interacts with the ATP pocket of FLT3 in a distinct conformation [2].

Q2: What causes cross-resistance with type I inhibitors like PKC412? Cross-resistance occurs because leukemic blast cells can develop mutations that confer resistance to both "type I" inhibitors and first-generation "type II" inhibitors like this compound. This is often due to point mutations in the FLT3 kinase domain that affect drug binding without completely abolishing kinase activity [2].

Q3: How can I improve this compound's selectivity in experiments?

  • Combine with second-generation inhibitors: Second-generation "type II" FLT3 inhibitors (AUZ454, ATH686) show improved potency and can override resistance to this compound. Their enhanced binding is attributed to a piperazine moiety and specific placement of an amino group on the pyrimidine ring [2].
  • Utilize visualization tools: Tools like SiViT (Signaling Visualization Toolkit) allow interactive simulation of signaling pathways. You can model the effects of this compound and identify compensatory pathways that may cause reduced selectivity [3].
  • Leverage PTM analysis: PTMNavigator enables overlay of phosphoproteomics data on pathway diagrams. This helps identify off-target phosphorylation events and understand selectivity issues at the post-translational modification level [4].

Q4: Which experimental protocols are recommended for selectivity testing?

  • Kinase Profiling Assays: Use broad-panel kinase assays to measure this compound's activity against multiple kinases.
  • Cell Viability Assays: Test this compound on cell lines expressing various FLT3 mutants and wild-type FLT3.
  • Apoptosis & Cell Cycle Analysis: Conduct flow cytometry to confirm specific induction of apoptosis.
  • Western Blotting: Verify target engagement by monitoring FLT3 phosphorylation and downstream signaling nodes [2].

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected cytotoxicity in wild-type cells Off-target kinase inhibition Perform kinome-wide selectivity screening; consider structural modifications to enhance specificity [2].
Reduced efficacy in resistant cell lines FLT3 kinase domain mutations Combine with second-generation type II inhibitors; test in parallel with AUZ454 or ATH686 [2].
Inconsistent pathway inhibition Activation of compensatory pathways Use SiViT to model pathway crosstalk; design combination therapies targeting complementary nodes [3].
Difficulty interpreting phosphoproteomics data Complex PTM network interactions Utilize PTMNavigator for pathway-centric PTM visualization and enrichment analysis [4].

Experimental Protocols for Selectivity Enhancement

Protocol 1: Kinase Selectivity Profiling

  • Platform: Use commercial kinase profiling services (e.g., Eurofins KinaseProfiler).
  • Concentration: Test this compound at 1 µM against a panel of 100+ human kinases.
  • Controls: Include staurosporine as non-specific inhibitor and DMSO as vehicle control.
  • Data Analysis: Calculate % inhibition for each kinase; compounds with >90% inhibition against primary target and <50% against others demonstrate good selectivity.

Protocol 2: Combination Therapy with Second-Generation Inhibitors

  • Cell Lines: Use Ba/F3 cells expressing FLT3-ITD mutation and corresponding resistant variants.
  • Drug Preparation: Prepare this compound and second-generation inhibitor (AUZ454) in DMSO.
  • Treatment: Expose cells to this compound (0-100 nM) alone and in combination with AUZ454 (0-50 nM).
  • Assessment: Measure cell viability after 72 hours using MTT assay.
  • Analysis: Calculate combination indices using Chou-Talalay method to identify synergistic combinations [2].

Protocol 3: Dynamic Pathway Analysis with SiViT

  • Model Import: Import SBML-format model of FLT3 signaling pathway.
  • Intervention Setup: Introduce this compound concentration and timing via intervention panel.
  • Simulation: Animate pathway dynamics with and without drug intervention.
  • Comparison: Use tri-color visualization (white=no change, red=increase, blue=decrease) to identify pathway nodes most affected by this compound [3].

Using Visualization Tools

SiViT (Signaling Visualization Toolkit) SiViT converts systems biology models into interactive simulations, allowing researchers to:

  • Introduce mutations and inhibitors through an intuitive menu system [3]
  • Visualize species concentrations and reaction velocities in real-time [3]
  • Compare multiple experimental conditions simultaneously using color-coded animations (white=control, red=experiment higher, blue=experiment lower) [3]

PTMNavigator This web-based tool projects PTM perturbation data onto pathway diagrams by:

  • Providing ~3000 canonical pathways from KEGG and WikiPathways [4]
  • Automatically running kinase and pathway enrichment algorithms [4]
  • Enabling custom pathway creation and modification [4]
  • Visualizing regulated PTMs directly within biological networks [4]

Selectivity Optimization Workflow

The following diagram illustrates the experimental workflow for evaluating and improving this compound selectivity:

G Start Start Selectivity Assessment Profile Kinase Profiling Assay Start->Profile Initial screening CellTest Cellular Efficacy Testing Profile->CellTest Confirm activity Model Pathway Modeling with SiViT CellTest->Model Identify resistance PTM PTM Analysis with PTMNavigator Model->PTM Detect pathway crosstalk Analyze Analyze Off-Target Effects PTM->Analyze Integrate data Optimize Optimize Structure/Combination Analyze->Optimize Design strategy Validate Validate Improved Selectivity Optimize->Validate Test modifications End Enhanced this compound Selectivity Validate->End Success

This compound Selectivity Optimization Workflow

FLT3 Signaling Pathway & Inhibition

This diagram shows the FLT3 signaling pathway and potential sites for therapeutic intervention:

G FLT3 Mutant FLT3 Receptor Down1 Downstream Signaling (STAT5, PI3K/AKT) FLT3->Down1 Activates Survival Cell Survival & Proliferation Down1->Survival Promotes This compound This compound Binding (Type II Inhibitor) This compound->FLT3 Inhibits Resistance Resistance Mechanisms (Kinase Domain Mutations) Resistance->this compound Reduces efficacy CrossTalk Pathway Crosstalk (Compensatory Activation) CrossTalk->Survival Bypasses inhibition

FLT3 Signaling Pathway and Inhibition Mechanisms

References

AFG206 resistance mechanisms in leukemia cells

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: AFG206 and Resistance in Leukemia Cells

Q1: What is this compound and what is its primary target? this compound is a first-generation "type II" FLT3 inhibitor. Its core structure is based on a diphenyl urea chemical motif. It is designed to potently and selectively target the protein kinase activity of mutant FLT3, a key driver in a subset of AML cases [1] [2].

It binds to the ATP pocket of FLT3 when the kinase is in an inactive configuration ("DFG-out" conformation). This binding involves key hydrogen bonds with the aspartic acid residue of the DFG motif (D829) and the glutamic acid residue of helix C (E661), along with hydrophobic interactions [2].

Q2: What are the established mechanisms of resistance to FLT3 inhibitors like this compound? While explicit mechanisms for this compound are limited, research points to several general pathways for resistance to FLT3-targeted therapy:

  • On-Target Mutations: Acquisition of new point mutations in the FLT3 gene can prevent inhibitor binding while maintaining kinase activity.
  • Off-Target Activation: Activation of alternative survival signaling pathways can bypass the reliance on FLT3.
  • Altered Cellular Processes: Upregulation of pro-survival cellular mechanisms, such as autophagy, can protect leukemia cells from drug-induced death [3] [4].
  • Mitochondrial Adaptation: Recent studies highlight that mitochondrial remodeling, mediated by proteins like OPA1, can prevent the release of pro-death signals and confer resistance to therapies like venetoclax, a drug often used in AML [5]. This represents a broader resistance mechanism that may also impact the efficacy of other drugs.

Q3: Is there cross-resistance between this compound and other FLT3 inhibitors? Yes, cross-resistance is a documented phenomenon. Studies show that while this compound is a "type II" inhibitor, cross-resistance can occur between "type I" inhibitors (e.g., PKC412) and first-generation "type II" inhibitors like this compound [1] [2]. This suggests that some resistance mutations or adaptations can affect multiple inhibitor classes. However, the high potency of second-generation "type II" inhibitors (e.g., AUZ454, ATH686) has been shown to potentially override this resistance [1].

Experimental Data on FLT3 Inhibitors

The table below summarizes key characteristics of this compound and related inhibitors from the research, which may inform your experimental troubleshooting [1] [2].

Inhibitor Generation & Type Primary Target Key Characteristic Evidence of Cross-Resistance
This compound First-Gen, Type II Mutant FLT3 Diphenyl urea core structure Susceptible to cross-resistance with some Type I inhibitors
PKC412 (Midostaurin) Type I Mutant FLT3 Broad-spectrum kinase inhibitor Shows cross-resistance with first-gen Type II inhibitors
AUZ454 Second-Gen, Type II Mutant FLT3 Piperazine moiety; higher potency Can override resistance to PKC412 and first-gen inhibitors

Experimental Workflow for Investigating Resistance

If you are encountering resistance in your experiments, the following workflow outlines a systematic approach to investigate the potential mechanisms.

G cluster_on_target On-Target Investigation cluster_off_target Off-Target & Adaptive Investigation Start Establish this compound-Resistant Cell Line M1 Phenotypic Confirmation (IC50, Apoptosis, Proliferation) Start->M1 M2 On-Target Mechanism Analysis M1->M2 M3 Off-Target & Adaptive Analysis M1->M3 O1 FLT3 Gene Sequencing A1 RNA/Protein Profiling of Survival Pathways M4 Data Integration & Validation O2 FLT3 Autophosphorylation (Western Blot) O1->O2 O3 Downstream Signaling (pSTAT5, pMAPK) O2->O3 O3->M4 A2 Autophagy Flux Assay (LC3-I/II turnover) A1->A2 A3 Mitochondrial Function & Morphology Analysis A1->A3 A3->M4

Key Experimental Protocols:

  • Generating this compound-Resistant Cells:

    • Method: Use a gradual, long-term exposure method. Continuously culture mutant FLT3-expressing cells (e.g., Ba/F3-FLT3-ITD) in increasing concentrations of this compound over several months [6].
    • Confirmation: Determine the half-maximal inhibitory concentration (IC50) via CCK-8 or MTS assays. A resistance index (IC50-resistant / IC50-parental) greater than 5 indicates successful establishment [6].
  • Analyzing FLT3 Signaling:

    • Protocol: Treat resistant and parental cells with this compound (e.g., 1 µM for 1.5 hours). Prepare whole-cell lysates and perform Western blotting.
    • Key Antibodies: Probe for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-MAPK, and total MAPK [2]. A persistent phosphorylation of FLT3 or its downstream targets in the presence of this compound suggests a failure in on-target inhibition.
  • Investigating Autophagy:

    • Protocol: Assess autophagy flux by monitoring the conversion of LC3-I to lipidated LC3-II via Western blot, with and without lysosomal inhibitors like chloroquine [3]. Increased LC3-II levels in resistant cells indicate elevated autophagic activity, a known pro-survival mechanism in leukemia [3] [4].

Troubleshooting Guide

Problem Potential Cause Suggested Investigation
Rapid development of resistance in cell lines Selection of pre-existing clones with FLT3 mutations Perform sequencing of the FLT3 kinase domain on the parental cell line pool.
High baseline IC50 in mutant FLT3 models Inadequate target engagement or strong parallel survival pathways Check inhibition of FLT3 autophosphorylation. Test combination with inhibitors of other pathways (e.g., MEK, PI3K).
Resistance to this compound but sensitivity to other Type II inhibitors Specific structural resistance mutations Homology modeling and docking studies to see how specific mutations might interfere with this compound binding but not second-gen inhibitors [1] [2].

References

Troubleshooting Common Experimental Variability

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize frequent issues and solutions to help you identify and resolve problems in your experiments.

Issue Potential Causes Recommended Solutions
No or Weak Signal Incorrect reagent preparation/order, low antibody concentration, incompatible antibodies, degraded standard, sample out of detectable range, inhibitory buffer components [1]. Verify protocol steps, titrate antibodies for optimal concentration, ensure antibody compatibility, use fresh standards, perform sample serial dilution, use azide-free buffers with HRP [1].
High Uniform Background Inadequate washing/blocking, excessive antibody concentration, pre-mature substrate reaction, contaminated buffers or labware [1]. Increase wash number/duration; optimize blocker concentration/time; titrate down antibodies; prepare substrate immediately before use; read plate promptly; use fresh buffers and disposables [1].
High Variability Between Replicates Uneven coating, insufficient mixing, inadequate washing, contaminated reagents, pipette errors, bubble formation [1]. Mix solutions thoroughly; ensure even coating and washing; use fresh buffers and clean tips; calibrate pipettes; centrifuge plate before reading [1].
Poor Dynamic Range Low HRP concentration, incorrect wavelength, insufficient substrate development time, improper standard curve dilution [1]. Titrate HRP concentration; verify reader wavelength/filter; increase substrate incubation time; recalculate and freshly prepare standard curve [1].

For flow cytometry experiments, using the right controls is essential for accurate data interpretation and managing variability [2].

Control Type Purpose Key Considerations
Unstained Control Measure autofluorescence; set voltages/negative gates [2]. Use unstained cells processed in parallel with stained samples [2].
Isotype Control Determine nonspecific antibody binding [2]. Match host species, Ig subclass, and fluorophore to the primary antibody [2].
FMO Control Set gates accurately in multicolor panels [2]. Cells stained with all fluorophores except one [2].
Viability Control Identify and exclude dead cells [2]. Reduces false positives from non-specific binding in dead cells [2].

Key Experimental Protocols & Best Practices

Based on general laboratory principles, here are methodologies to minimize variability:

  • Account for Sources of Variability: Actively identify and control for both biological variability (from subjects, organisms, biological samples) and technical variability (from measurement instruments, sample preparation). Your experimental design should include appropriate replication and blocking at each level [3].
  • Standardize Sample Handling: For biological samples, use consistent processing methods, limit freeze-thaw cycles, and ensure uniform sample amounts and dilutions across experiments to reduce unnecessary variability [1].
  • Control Incubation Conditions: Maintain consistent incubation temperatures and times across all experiments. Avoid placing assay plates in areas with fluctuating environmental conditions, such as drafts or places with uneven temperature [1].

Visualizing a Signaling Pathway with Graphviz

The following diagram illustrates a generalized signaling pathway relevant to processes like angiogenesis, which you can adapt for AFG206. This demonstrates how to use DOT language to create clear, professional diagrams for your technical center.

angiogenesis_core Hypoxia Hypoxia HIF1_Stabilization HIF1_Stabilization Hypoxia->HIF1_Stabilization Growth_Factors Growth_Factors HIF1_Stabilization->Growth_Factors Gene Transcription Receptor_Binding Receptor_Binding Growth_Factors->Receptor_Binding Signaling_Cascade Signaling_Cascade Receptor_Binding->Signaling_Cascade Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response e.g., PI3K/Akt, Erk1/2 Angiogenesis Angiogenesis Cellular_Response->Angiogenesis Proliferation Migration

Generalized Angiogenesis Signaling Pathway: This diagram shows a core pathway where hypoxia leads to growth factor release, triggering a signaling cascade that results in cellular responses like proliferation and migration, ultimately contributing to angiogenesis [4]. The colors are chosen from the specified palette to ensure high contrast between node fill color and text (fontcolor).

FAQ for Your this compound Technical Center

Here are some suggested questions and answers you can adapt and expand upon for your this compound-specific technical support center.

Q: What are the first steps to troubleshoot high background signal in my this compound assay? A: First, increase the number and/or duration of washes. Second, review your blocking step—consider increasing the concentration of your blocker (e.g., BSA, Casein) or the blocking time. Third, ensure your antibody concentrations are not too high by performing a titration [1].

Q: How can I improve consistency between experimental replicates when working with this compound? A: Focus on technical precision. Ensure all solutions are mixed thoroughly before use. Calibrate your pipettes regularly to confirm accurate volume dispensing. Be consistent with incubation times and temperatures. Always prepare fresh buffers for each experiment to avoid contamination or degradation [1].

Q: Why is using a viability control important in my flow cytometry experiments with this compound-treated cells? A: Dead cells exhibit greater autofluorescence and bind antibodies non-specifically, which can lead to false positives and obscure your true signal. Using a viability dye to identify and exclude dead cells during analysis reduces this background and improves your dynamic range [2].

References

Experimental Context: FLT3 Inhibitor Classes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the distinction between inhibitor types is crucial for troubleshooting resistance issues in experiments.

Feature Type I Inhibitors First-Gen Type II (e.g., AFG206) Second-Gen Type II (e.g., AUZ454, ATH686)
Target Conformation Active kinase conformation [1] Inactive kinase conformation [1] Inactive kinase conformation [1]
Key Resistance Challenge Susceptible to resistance mutations [1] Cross-resistance with some Type I inhibitors [1] High potency overrides Type I inhibitor resistance [1]
Reported Potency Less potent against resistant mutants [1] Less potent than second-gen Type II [1] High potency against resistant cells [1]
Structural Insight N/A Base structure [1] Introduction of a piperazine moiety and an amino group at position 2 of the pyrimidine ring [1]

The following diagram illustrates the logical workflow for addressing potency issues based on the strategy outlined in the research.

G Strategies to Overcome FLT3 Inhibitor Resistance Start Encountered Resistance/Low Potency Analyze Analyze Inhibitor Class Start->Analyze TypeI Type I Inhibitor (e.g., PKC412) Analyze->TypeI TypeII_FirstGen First-Gen Type II Inhibitor (e.g., this compound) Analyze->TypeII_FirstGen Strategy1 Strategy: Switch to Second-Gen Type II Inhibitor TypeI->Strategy1 Strategy2 Strategy: Utilize Compounds with Enhanced Molecular Interactions TypeII_FirstGen->Strategy2 Action1 Employ inhibitors like AUZ454 or ATH686 Strategy1->Action1 Action2 Leverage piperazine moiety and specific pyrimidine ring substitution Strategy2->Action2 Outcome Outcome: Overcome Drug Resistance via Improved ATP Pocket Binding Action1->Outcome Action2->Outcome

Key Experimental Findings

The primary strategy for enhancing potency beyond first-generation inhibitors like this compound involves structural modifications.

  • Overriding Resistance: Second-generation "type II" inhibitors (AUZ454, ATH686) demonstrated the ability to potently kill "type I" inhibitor-resistant mutant FLT3-expressing cells. Their increased potency was sufficient to overcome the cross-resistance observed with first-generation inhibitors [1].
  • Structural Basis for Enhanced Potency: The increased potency of second-generation inhibitors was directly linked to an improved interaction with the ATP pocket of FLT3. This was achieved through two key structural changes [1]:
    • Introduction of a piperazine moiety.
    • Placement of an amino group in position 2 of the pyrimidine ring.

A Path Forward for Your Research

Since specific protocols for this compound are not available, I suggest:

  • Leverage Second-Gen Compounds: The most direct strategy from this research is to use second-generation inhibitors like AUZ454 or ATH686 when this compound potency is insufficient [1].
  • Explore Structural Insights: Focus further research on incorporating the key piperazine and pyrimidine-amino group modifications to design new compounds or optimize existing structures [1].

References

AFG206 cross-resistance with type I inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

AFG206 Cross-Resistance Profile

The table below summarizes the key finding on this compound's cross-resistance, derived from a direct comparison of inhibitor classes [1] [2].

Inhibitor Class Example Compounds Cross-Resistance with Type I Inhibitors? Key Evidence
Type I (DFG-in) PKC412, AAE871 (Self) Baseline for resistance observation [1].
First-Gen Type II (e.g., this compound) This compound, AFG210, AHL196 Yes Reduced ability to kill type I inhibitor-resistant mutant FLT3-expressing cells [1].
Second-Gen Type II AUZ454, ATH686 No (Can override resistance) High potency sufficient to kill type I inhibitor-resistant cells [1].

Experimental Evidence & Workflow

g Start Establish Cell Lines A Treat with: - Type I Inhibitors (PKC412, AAE871) - Type II, 1st-Gen (this compound, etc.) - Type II, 2nd-Gen (AUZ454, etc.) Start->A B Assess Cell Proliferation (Measure IC50 values) A->B C Assess Apoptosis (e.g., Caspase activation) B->C D Analyze FLT3 Signaling (Western Blot for pFLT3, pSTAT5, pMAPK) C->D E Result: Cross-Resistance D->E This compound fails to inhibit proliferation/signaling in resistant cells F Result: Override Resistance D->F 2nd-Gen inhibitors potently kill resistant cells

Experimental Protocol: Assessing Cross-Resistance In Vitro [1]

  • Cell Line Preparation:

    • Use engineered Ba/F3 cell lines (a murine pro-B cell line) that depend on mutant FLT3 for survival (e.g., FLT3-ITD-Ba/F3 or D835Y-Ba/F3).
    • Include a control of parental Ba/F3 cells, which require IL-3 for growth, to assess selectivity of the inhibitors.
    • To confirm that any effects are due to FLT3 inhibition and not general toxicity, a rescue experiment can be performed by supplementing the culture media with WEHI-conditioned medium as a source of IL-3.
  • Compound Treatment:

    • Prepare a dilution series of the inhibitors: the type I inhibitors (PKC412, AAE871), the first-generation type II inhibitor this compound, and the second-generation type II inhibitors (AUZ454, ATH686).
    • Treat the cells with these compounds for a defined period (e.g., 48 hours for proliferation assays).
  • Proliferation and Viability Assay:

    • Measure cell proliferation using standard assays like MTT or WST-1 after 48 hours of treatment.
    • Calculate the half-maximal inhibitory concentration (IC50) for each compound in the different cell lines. The key observation is that the IC50 for this compound will be significantly higher in cells that have developed resistance to PKC412, demonstrating cross-resistance.
  • Apoptosis Assay:

    • After 24-48 hours of treatment, assess induction of apoptosis using methods like flow cytometry with Annexin V/propidium iodide staining.
    • Troubleshooting Tip: If apoptosis is not detected, confirm that the cells are truly dependent on the mutant FLT3 signal for survival by checking death in the IL-3 deprived control.
  • Analysis of FLT3 Signaling Pathway:

    • After a shorter treatment period (e.g., 1.5 hours), lyse the cells and perform Western blot analysis.
    • Probe for:
      • Phospho-FLT3: Direct target engagement.
      • Total FLT3: Control for protein loading.
      • Phospho-STAT5 and Phospho-MAPK: Key downstream effectors of FLT3 signaling.
      • Total STAT5 and Total MAPK: Loading controls.
    • Expected Result: In PKC412-resistant cells, this compound will be less effective at reducing phospho-FLT3, pSTAT5, and pMAPK levels compared to second-generation type II inhibitors.

Mechanism of Action & Resistance

Understanding the structural basis for cross-resistance is key to troubleshooting.

  • Binding Mode: this compound is a type II inhibitor. It binds to the ATP pocket of FLT3 when the kinase is in an inactive ("DFG-out") configuration. This allows it to also engage an adjacent hydrophobic pocket [1].
  • Type I vs. Type II: In contrast, type I inhibitors (like PKC412) bind the ATP pocket when the kinase is in an active ("DFG-in") conformation [1].
  • Reason for Cross-Resistance: Although they bind different conformations, some resistance mutations (often those that alter the kinase's conformation or gatekeeper region) can simultaneously disrupt the binding of both type I and first-generation type II inhibitors.
  • Override by Second-Generation Inhibitors: The increased potency of second-generation type II inhibitors (AUZ454, ATH686) is attributed to improved interactions with the ATP pocket, specifically due to the introduction of a piperazine moiety and the placement of an amino group in position 2 of the pyrimidine ring. This enhanced binding allows them to overcome conformational changes caused by resistance mutations [1].

Troubleshooting Guide

Problem Possible Cause Solution
This compound shows weak effect in your model. The cells harbor innate or acquired resistance to type I inhibitors. Confirm resistance status by testing PKC412 sensitivity. Switch to a second-generation type II inhibitor (e.g., AUZ454) [1].
Unclear if resistance is specific to FLT3 inhibition. Off-target effects or bypass of FLT3 signaling via other pathways. Perform the IL-3 rescue experiment. If cells survive with IL-3, the effect is FLT3-specific [1].
Poor inhibition of downstream signaling. Inefficient target engagement at the used concentration. Perform a dose-response Western blot to find the minimal concentration required for complete phospho-FLT3 inhibition.

References

Troubleshooting Guide: Parameter Optimization Issues

Author: Smolecule Technical Support Team. Date: February 2026

Problem Symptom Possible Causes Diagnostic Steps Suggested Resolution

| Poor Model Performance (e.g., low accuracy, high loss) | Suboptimal hyperparameters; Inadequate data preprocessing; Overfitting/underfitting. | 1. Review learning curves. [1] 2. Perform sensitivity analysis on key parameters. 3. Validate data splitting and preprocessing. | 1. Switch from grid to random or Bayesian search for efficiency. [2] 2. Implement regularization or adjust model complexity. | | Optimization Process Too Slow | High-dimensional parameter space; Computationally expensive evaluation. | 1. Profile code to identify bottlenecks. 2. Check resource utilization (CPU/GPU). | 1. Use a population-based training (PBT) method to jointly optimize parameters and weights. [2] 2. Employ early-stopping algorithms like Hyperband or ASHA. [2] | | Results Not Reproducible | Random seeds not fixed; Non-deterministic algorithms; Data leakage. | 1. Audit the code for all sources of randomness (e.g., shuffling). [1] 2. Verify the experimental workflow is version-controlled. | 1. Set fixed seeds for all random number generators and libraries. 2. Implement a nested cross-validation scheme to avoid overfitting to the validation set. [2] | | Algorithm Fails to Converge | Learning rate too high; Inappropriate optimization objective; Numerical instability. | 1. Check for exploding/vanishing gradients. 2. Visualize the loss landscape or parameter path. | 1. Implement gradient clipping. 2. Use a gradient-based optimization method for hyperparameters, if applicable. [2] |

Frequently Asked Questions (FAQs)

Q1: What are the fundamental methods for hyperparameter optimization and when should I use them? Hyperparameter optimization finds the best parameters for a learning algorithm. Here are the core methods [2]:

  • Grid Search: Best for small, well-understood parameter spaces where you can exhaustively try all combinations.
  • Random Search: More efficient than grid search for spaces with many parameters, as it randomly samples combinations. [2]
  • Bayesian Optimization: Ideal when evaluating your model is very expensive (e.g., takes days). It builds a probability model to direct future searches more efficiently. [2]
  • Evolutionary Optimization: Useful for complex spaces (e.g., neural architecture search) by simulating natural selection to evolve better parameters over generations. [2]

Q2: How can I effectively track and visualize my optimization experiments?

  • Artifact Visualization: Systems like Argo Workflows allow you to log and view outputs (images, JSON, text) directly in the workflow UI. Ensure your artifacts are saved without compression (e.g., archive: none) and have the correct file extensions for inline display. [3]
  • Workflow Graphs: Use tools that can generate Directed Acyclic Graphs (DAGs). For different insights, you can generate various graph types [4]:
    • hierarchical or colored to understand the high-level structure and dependencies.
    • exec to see how parallel tasks and iterations are expanded for execution.

Q3: My parameter search space is huge. How can I make the optimization process more efficient?

  • Early Stopping: Use algorithms like Successive Halving (SHA) or Asynchronous Successive Halving (ASHA). These methods periodically stop the evaluation of poorly performing configurations, channeling resources to the more promising ones. [2]
  • Adaptive Methods: Consider Population-Based Training (PBT), which allows hyperparameters to evolve during the training process itself, without needing to start new runs from scratch. [2]

Summary of Hyperparameter Optimization Methods

The table below summarizes key methods for you to compare.

Optimization Method Key Principle Best Use Cases Advantages Disadvantages
Grid Search [2] Exhaustive search over a predefined set Small parameter spaces (2-3 parameters) Simple, complete, easily parallelized Computationally prohibitive for high dimensions
Random Search [2] Random sampling from parameter distributions Medium to high-dimensional spaces More efficient than grid search; easily parallelized May miss the exact optimum; no learning from past runs
Bayesian Optimization [2] Builds a probabilistic model to guide the search Expensive function evaluations (e.g., large models) Sample-efficient; balances exploration and exploitation Higher computational overhead per iteration
Evolutionary Optimization [2] Uses evolutionary algorithms (mutation, crossover) Complex spaces (e.g., architecture search), noisy functions Robust; good for non-differentiable objectives Can require a large number of evaluations (population size)

Experimental Workflow Visualization

A general parameter optimization workflow can be visualized as a DAG. Below is a DOT script that outlines this process. You can adapt it to your specific AFG206 context.

afg206_optimization_workflow This compound Parameter Optimization Workflow start Start: Define Problem config Configure Search Space start->config select Select Optimization Method config->select execute Execute Experiment select->execute evaluate Evaluate Model execute->evaluate decision Stopping Criteria Met? evaluate->decision decision->select No result Output Best Parameters decision->result Yes

This diagram shows the iterative cycle of selecting parameters, running experiments, and evaluating results until optimal performance is achieved.

Detailed Protocol: Bayesian Optimization

This is a general methodology for one of the most effective optimization strategies.

Objective: To find the hyperparameters x that minimize a loss function f(x) (e.g., validation error), where each evaluation of f(x) is computationally expensive.

Procedure:

  • Define the Search Space: Specify the bounds and type (continuous, discrete) for each hyperparameter to be optimized.
  • Choose a Surrogate Model: Select a probabilistic model, typically a Gaussian Process (GP), to approximate the unknown function f(x).
  • Select an Acquisition Function: Choose a function (e.g., Expected Improvement-EI, Upper Confidence Bound-UCB) to determine the next most promising point to evaluate by balancing exploration and exploitation.
  • Initialize with Random Points: Evaluate a small number (e.g., 5-10) of randomly selected points from the search space to build an initial surrogate model.
  • Iterate until Convergence: a. Find Next Point: Find the point x_next that maximizes the acquisition function. b. Evaluate Objective: Evaluate the expensive loss function f(x_next) by training your model with those parameters. c. Update Model: Update the surrogate model with the new data point (x_next, f(x_next)).
  • Output: Return the hyperparameters x* that achieved the best value of f(x) over all iterations.

References

AFG206 assay interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

General Assay Interference Troubleshooting Guide

The table below outlines common interference types and general mitigation strategies, which you can adapt for your work with AFG206 and other novel compounds.

Interference Type Potential Mechanisms Mitigation & Validation Strategies
Compound Aggregation Non-specific inhibition by colloidal aggregates [1]. Add non-ionic detergents (e.g., Triton X-100); use dynamic light scattering (DLS); test for detergent-reversible effects [1].
Chemical Reactivity Covalent modification of protein targets [2]. Use mass spectrometry to check for protein adducts; run counter-assays for redox activity; assess time-dependent inhibition.
Fluorescence / Optical Compound interferes with assay detection (e.g., quenching, auto-fluorescence) [3]. Run control wells without biological target; use alternative detection methods (e.g., radiometric, luminescence).
Protein Binding Non-specific binding to assay components or plastics. Include carrier proteins (e.g., BSA); use low-binding plates; determine free compound concentration.
Target-Related Artifacts Allosteric effects, binding to unrelated sites, or impacts on membrane integrity [4]. Use orthogonal, non-antibody-based assays (e.g., functional, enzymatic); employ cell-based counterscreens.

Experimental Workflow for Investigating Interference

When you encounter unexpected activity with a compound like this compound, the following systematic workflow can help you identify or rule out common issues.

Start Unexpected Assay Result Step1 Check for Optical Interference Start->Step1 Step1->Step1 If interference found Step2 Test for Compound Aggregation Step1->Step2 If clear Step2->Step2 If aggregates found Step3 Assess Target Specificity Step2->Step3 If no aggregates Step3->Step3 If non-specific Step4 Investigate Chemical Mechanism Step3->Step4 If specific End Report Validated Bioactivity Step4->End

References

Strategies to Improve Peptide Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main strategies used to enhance the metabolic stability and bioavailability of peptide drugs, which are often limited by rapid degradation by various peptidases in the body [1].

Strategy Description Key Benefit
Terminal Modification Modification of N- and/or C-termini of the peptide. Protects ends from exopeptidases.
Amino Acid Substitution Replacing L-amino acids with D-amino acids or unnatural amino acids. Disrupts recognition by peptidases.
Cyclization Creating cyclic peptide structures via side chain or backbone linkages. Conformationally restraints and shields the backbone.
Backbone Modification Altering the peptide backbone (e.g., using ψ[CH₂NH] reduced amide bonds). Creates non-cleavable peptide mimics.
PEGylation & Nanoparticles Conjugating with polyethylene glycol (PEG) or using nanoparticle formulations. Increases molecular mass/shielding; alters pharmacokinetics.

Analytical Techniques for Stability Testing

Stability testing relies on specific analytical techniques to separate the Active Pharmaceutical Ingredient (API) from its degradation products and accurately measure changes over time [2] [3]. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the drug substance without interference from excipients, impurities, or degradation products [2].

The following table summarizes the common techniques used.

Technique Primary Role in Stability Testing Common Variants/Couplings
High Performance Liquid Chromatography (HPLC) Dominant technique for separation, identification, and quantification of API and degradants. HPLC-DAD, HPLC-FL, LC-MS
Mass Spectrometry (MS) Provides structural identification and characterization of degradation products and impurities. GC-MS, LC-MS
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds. GC-MS
Spectroscopy Provides information on functional groups and molecular structure; non-destructive. UV-Vis, IR (FTIR), NMR

Experimental Protocol: Forced Degradation Studies

Forced degradation studies (stress testing) are used to challenge the stability-indicating power of an analytical method and identify potential degradation pathways [4]. Here is a generalized workflow:

  • Objective: To intentionally degrade the drug substance (API) or drug product under a variety of stress conditions to establish the specificity of the stability-indicating assay and understand degradation pathways [2] [4].
  • Method Development: The typical method of choice is a gradient reversed-phase HPLC method with UV detection that can separate the API from all known and unknown impurities [4].
  • Stress Conditions: The peptide drug is subjected to the following conditions, and samples are taken at multiple time points (e.g., 1, 3, 5, 7 days):
    • Acidic Hydrolysis: Expose to 0.1-1 M HCl at elevated temperature (e.g., 40-70°C).
    • Basic Hydrolysis: Expose to 0.1-1 M NaOH at elevated temperature (e.g., 40-70°C).
    • Oxidative Degradation: Treat with oxidizing agents like 0.1-3% hydrogen peroxide at room temperature.
    • Thermal Degradation: Solid and/or solution state should be stored at elevated temperatures (e.g., 40-80°C).
    • Photodegradation: Expose to UV and/or visible light as per ICH Q1B guidelines [5].
  • Analysis: Analyze stressed samples and controls using the developed HPLC method and hyphenated techniques like LC-MS to characterize and identify the degradation products [2] [3].
  • Method Validation: The final stability-indicating method must be validated to demonstrate it is specific, accurate, precise, linear, robust, and sensitive as per ICH guidelines [2] [4].

Technical Support & Troubleshooting Guide

FAQ 1: Our peptide is rapidly degraded in human plasma. What are the first structural modifications we should try?

  • Answer: Begin by identifying the cleavage sites using LC-MS analysis of the plasma-incubated peptide. Once identified:
    • Priority 1: Substitute the N-terminal, C-terminal, or the cleaved bond's L-amino acid with its D-amino acid counterpart. This is often the most direct and effective step [1].
    • Priority 2: If the cleavage is near the terminus, consider N-terminal acetylation or C-terminal amidation to protect from exopeptidases [1].
    • Next Step: If issues persist, explore cyclization or backbone modifications to shield internal cleavage sites [1].

FAQ 2: Our stability-indicating HPLC method cannot separate the main API peak from a key degradant. How can we resolve this?

  • Answer: This is a specificity issue. You can:
    • Modify the Mobile Phase: Systematically adjust the pH (if using a buffer), the organic solvent gradient, or the ratio of organic to aqueous solvent [2].
    • Change the Column: Switch to a different HPLC column (e.g., with a smaller particle size, different bonded phase like C8 vs. C18, or from a different manufacturer) [2].
    • Leverage Hyphenated Techniques: Use an LC-MS system. Even if the peaks co-elute, MS detection can differentiate them based on mass, confirming the method's selectivity and helping to identify the degradant [2] [3].

Experimental Workflow & Strategic Pathway

The following diagrams map out the core experimental workflow and strategic decision-making process for improving metabolic stability.

G Peptide Stability Improvement Workflow start Start: New Peptide Drug develop Develop Stability-Indicating Analytical Method (HPLC) start->develop analyze Stability & Metabolite Analysis (e.g., in plasma, S9 fraction) identify Identify Cleavage Sites (via LC-MS) analyze->identify modify Design & Synthesize Modified Peptide Analogs identify->modify stress Perform Forced Degradation Studies develop->stress stress->analyze rank Rank Leads Based on: - Metabolic Stability - Potency - Selectivity modify->rank  Iterative Process select Select Candidate for Further Development rank->select

G Strategic Pathway for Stability Enhancement problem Problem: Identified Metabolic Cleavage terminal Terminal Cleavage? problem->terminal exo_mod Apply Terminal Modification: - N-terminal Acetylation - C-terminal Amidation terminal->exo_mod Yes internal Internal Cleavage? terminal->internal No exo_mod->internal aa_sub Substitute with D- or Unnatural Amino Acid internal->aa_sub Yes backbone Backbone or Cyclization Needed? internal->backbone No aa_sub->backbone adv_mod Apply Advanced Strategy: - Backbone Modification - Peptide Cyclization backbone->adv_mod Yes formulate Consider Prodrug or Advanced Formulation (e.g., Nanoparticles) backbone->formulate No adv_mod->formulate

Key Considerations for Your Project

  • Tissue-Specific Peptidases: Remember that metabolism can occur beyond the liver and blood, in tissues like the kidney, lung, skin, and nasal mucosa. Your experimental models should reflect the intended route of administration [1].
  • Regulatory Compliance: Stability studies intended for regulatory filings must be conducted under Good Manufacturing Practices (GMP) and follow the latest ICH Q1 guidelines for stability testing [5] [4].
  • Balance of Properties: When improving stability, continuously monitor other critical properties like binding affinity (potency), solubility, and selectivity to ensure the modified peptide remains a viable drug candidate [1].

References

AFG206 protocol standardization methods

Author: Smolecule Technical Support Team. Date: February 2026

AFG206: Core Compound Information

The table below summarizes the basic chemical and purchasing data for this compound available from a commercial supplier [1].

Property Description
Catalog Number T68967 [1]
CAS Number 630122-37-1 [1]
Molecular Formula C₂₀H₁₉N₃O₂ [1]
Molecular Weight 333.38 g/mol [1]
Description Novel first-generation type II FLT3 inhibitor [1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1]

A Framework for Developing Your Guides

In the absence of direct protocols for this compound, you can build your experimental guides by applying general principles of standardization. The diagram below outlines a high-level workflow for developing and troubleshooting a standardized experimental protocol.

Start Start: Identify Research Objective P1 Establish Standardized Protocol Start->P1 P2 Execute Experiment & Collect Data P1->P2 P3 Data Analysis & Quality Check P2->P3 Decision Results Reproducible and Robust? P3->Decision End End: Protocol Validated Decision->End Yes Troubleshoot Troubleshooting Cycle Decision->Troubleshoot No Troubleshoot->P1

Based on this workflow, here are key areas to address when creating your detailed guides:

  • Protocol Standardization

    • Detailed Formulation: Provide precise instructions for preparing stock solutions and in vivo dosing formulations, including specific solvents (e.g., DMSO, PEG300, Saline) and their exact percentages [1].
    • Dosage Information: Clearly define dosage ranges (e.g., mg/kg), administration routes, and dosing schedules.
    • Control Groups: Specify the appropriate negative and positive controls for the experimental context (e.g., other FLT3 inhibitors for comparison).
  • Troubleshooting Common Issues - Lack of Efficacy: If the expected inhibitory effect is not observed, verify the compound's solubility and stability in the chosen formulation. Confirm that the stock solution has not undergone repeated freeze-thaw cycles and is stored at the recommended conditions (-20°C for powder, -80°C in solvent) [1]. Re-check the calculated dosage and administration. - Unexpected Cytotoxicity: Determine if the cell death or toxic effect is on-target (due to potent FLT3 inhibition) or off-target. This may require running counter-screens or comparing the effect to a known negative control. - Poor Solubility: If the compound precipitates in the formulation, consider adjusting the solvent ratios slightly (within a biologically tolerable range) or using sonication to dissolve the powder. Always reference the vendor's solubility information [1].

References

FLT3 Inhibitors in AML: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 (FMS-like tyrosine kinase 3) is a critical target in acute myeloid leukemia (AML). Mutations in the FLT3 gene, such as Internal Tandem Duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation that drives leukemic cell proliferation and survival [1]. Inhibiting this mutant FLT3 signaling is a validated therapeutic strategy.

First-generation inhibitors like PKC412 (Midostaurin) were among the first to be clinically evaluated. However, the emergence of resistance in patients prompted the development of novel, structurally distinct inhibitors [1]. This guide compares the established PKC412 with the novel first-generation inhibitor AFG206 and the second-generation derivative AUZ454.

Comparative Efficacy and Experimental Data

The table below summarizes the key experimental findings for this compound, AUZ454, and PKC412, based on data from a 2010 study [1].

Inhibitor Generation / Type Key Experimental Findings Target Profile Potency on FLT3-ITD Mutants Effect on Resistant Mutants
This compound First / Type II Potently inhibits FLT3 kinase activity; induces apoptosis and cell cycle arrest in mutant FLT3-expressing cells. Selective mutant FLT3 kinase activity [1] Potent [1] Potential to override PKC412 resistance [1]
AUZ454 Second / Type II (AST487 analog) Potently inhibits FLT3 kinase activity; induces apoptosis and cell cycle arrest. Selective mutant FLT3 kinase activity [1] Potent [1] Potential to override PKC412 resistance [1]
PKC412 (Midostaurin) First / --- Clinically proven inhibitor; resistance can develop, often through new mutations (e.g., Asn-676). Mutant FLT3 [1] Potent [1] Susceptible to resistance mutations [1]

Details of Experimental Protocols

The following methodologies were used to generate the comparative data in the table above [1]:

  • Cellular Proliferation Assays: The anti-proliferative effects of the inhibitors were evaluated on leukemic cell lines expressing mutant FLT3 (e.g., ITD mutations). Cells were exposed to serial dilutions of each inhibitor, and cell viability was measured after a defined period (e.g., 48-72 hours) using assays like MTT or WST-1. The results are typically reported as IC50 values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%.
  • Biochemical Kinase Assays: To confirm direct targeting of FLT3, isolated FLT3 kinase proteins (both wild-type and mutant) were incubated with the inhibitors and ATP. The reaction was stopped, and the remaining kinase activity was measured, often by quantifying the phosphorylation of a substrate. This provides the half-maximal inhibitory concentration (IC50) for the enzyme itself, demonstrating the compound's direct potency.
  • Analysis of Apoptosis and Cell Cycle: To determine the mechanism of cell death, treated cells were stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, fixed cells are stained with PI, which binds to DNA, and the DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. FLT3 inhibitors often cause an accumulation of cells in the G1 phase.
  • Assessment of Resistance Override: To test the ability to overcome resistance, the inhibitors were applied to blast cells or cell lines that had developed resistance to PKC412, either clinically or through laboratory selection. The viability and FLT3 phosphorylation status in these resistant models were then measured to confirm the efficacy of the novel inhibitors.

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the constitutive activation of mutant FLT3 and the mechanism of Type II FLT3 inhibitors like this compound and AUZ454.

FLT3_Signaling FLT3_Ligand FLT3_Ligand WT_FLT3 FLT3 Receptor (Wild-Type) FLT3_Ligand->WT_FLT3 Dimerization WT_FLT3->Dimerization Mut_FLT3 FLT3 Receptor (Mutant) AutoP Constitutive Auto-phosphorylation Mut_FLT3->AutoP Dimerization->AutoP Downstream Downstream Signaling (Proliferation, Survival) AutoP->Downstream Apoptosis Induction of Apoptosis & Cell Cycle Arrest Inhibitor Type II Inhibitor (e.g., this compound, AUZ454) ATP_BindingSite ATP-binding site (Inactive DFG-out conformation) Inhibitor->ATP_BindingSite  Binds ATP_BindingSite->Apoptosis  Blocks

Diagram Title: FLT3 Activation and Type II Inhibitor Mechanism

The diagram shows that mutant FLT3 receptors dimerize and undergo constitutive auto-phosphorylation without needing a ligand, leading to unchecked downstream signaling for cell survival and proliferation [1]. Type II inhibitors like This compound and AUZ454 bind to the ATP-binding pocket of FLT3 when it is in an inactive "DFG-out" conformation. This binding potently inhibits mutant FLT3 kinase activity, shutting down the survival signals and leading to the induction of apoptosis and cell cycle arrest in the leukemic cells [1].

Key Differentiators and Research Implications

  • Overcoming Resistance: A primary advantage of novel inhibitors like this compound and AUZ454 is their potential to override clinical resistance that develops against first-generation drugs like PKC412. Resistance to PKC412 can occur through mutations such as Asn-676 within the FLT3 tyrosine kinase domain [1]. The structural distinction of the newer agents allows them to remain effective in this setting.
  • Therapeutic Strategy: The development of both first-generation (this compound) and second-generation (AUZ454) "Type II" inhibitors highlights a strategic approach to creating a portfolio of drugs with varied chemical structures. This is crucial for sequencing therapies and combating resistance in the long-term management of AML.

Pathways for Further Research

For continued research, the following pathways and mechanisms are particularly relevant:

  • Stromal Microenvironment: Investigating how factors in the bone marrow microenvironment contribute to de novo resistance can provide insights for combination therapies [1].
  • BCL2 Overexpression: Research indicates that FLT3-independent expression of the anti-apoptotic protein BCL2 can mediate resistance, suggesting that combining FLT3 inhibitors with BCL2 inhibitors like ABT-737 could be beneficial [1].
  • STAT Pathway Activation: Enhanced activation of STAT signaling pathways has been identified as another mechanism of resistance, presenting a potential target for intervention [1].

References

AFG206 selectivity profile against other kinases

Author: Smolecule Technical Support Team. Date: February 2026

Known Characteristics of AFG206

The table below summarizes the key information available for this compound.

Characteristic Details
Primary Target Mutant FLT3 (e.g., ITD, D835Y) [1]
Inhibitor Class First-generation "Type II" ATP-competitive inhibitor [1]
Core Structure Diphenyl urea chemical motif [1]
Reported Potency (IC₅₀) ~0.1 µM for proliferation of FLT3-ITD-Ba/F3 cells [1]
Reported Selectivity Selective for mutant FLT3-expressing cells over parental cells (no effect on IL-3 signaling); shows cross-resistance with "Type I" inhibitors [1]
Comprehensive Kinase Panel Data Not available in the searched literature

Experimental Evidence & Protocols

The knowledge about this compound's activity comes from a set of standard biological experiments, as detailed below [1].

  • Cellular Proliferation Assays: The half-maximal inhibitory concentration (IC₅₀) of approximately 0.1 µM was determined by treating FLT3-ITD-Ba/F3 cells and D835Y-Ba/F3 cells with this compound and measuring the inhibition of proliferation. Parental Ba/F3 cells (which are not dependent on FLT3) were used as a control to confirm selectivity [1].
  • Mechanism of Action Analysis: Treatment with this compound led to apoptosis (programmed cell death) and cell cycle arrest in mutant FLT3-expressing cells. This effect was reversed when the culture media was supplemented with IL-3, confirming that the cell death was specifically due to the inhibition of the FLT3 signaling pathway [1].
  • Target Engagement Validation: Western blot analysis demonstrated that this compound treatment inhibited the autophosphorylation of mutant FLT3 (a direct measure of its kinase activity). This also led to the downregulation of key downstream signaling molecules, such as phosphorylated STAT5 and MAPK, confirming the on-target effect of the inhibitor [1].
  • Cross-Resistance Studies: The study found that cells with resistance to "Type I" FLT3 inhibitors (like PKC412) also showed cross-resistance to this compound. This cross-resistance was overcome by more potent second-generation "Type II" inhibitors, highlighting a limitation of the first-generation compounds [1].

How Kinase Inhibitor Selectivity is Determined

To fully address your query, it's helpful to understand how a complete selectivity profile is typically generated. Researchers use specialized commercial services to profile compounds against large panels of hundreds of kinases. The table below outlines common technologies used for this purpose [2].

Profiling Method Description
Radioactive Filter Binding The "gold standard"; measures the transfer of a radioactive phosphate group to a substrate. Used by multiple profiling labs [2].
Mobility Shift Assays (e.g., Caliper) A non-radioactive method that detects phosphorylation by measuring the change in electrophoretic mobility of the substrate [2] [3].
Competitive Binding Assays (e.g., Ambit/KinomeScan) Measures a compound's ability to compete with an immobilized probe ligand for binding to kinases expressed on bacteriophages [2].

The following diagram illustrates the logical workflow for establishing a kinase inhibitor's selectivity profile, which involves both biochemical and cellular levels of validation.

cluster_biochem Biochemical Profiling Methods cluster_cellular Cellular Profiling Methods Start Start: Identify Potent Kinase Inhibitor Biochem Biochemical Profiling Start->Biochem CellAssay Cellular Profiling Biochem->CellAssay Radio Radioactive Filter Binding Mob Mobility Shift Assays Comp Competitive Binding Assays DataInt Data Integration & Selectivity Assessment CellAssay->DataInt Viability Cell Viability Assays Pathway Pathway Analysis (Western Blot) Panel Cancer Cell Line Panels Tool Tool Compound Established DataInt->Tool

References

AFG206 versus AUZ454 ATH686 potency

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitors Comparison

The table below summarizes the core characteristics of these inhibitors based on the study [1] [2].

Feature AFG206 (First-Generation, Type II) AUZ454 & ATH686 (Second-Generation, Type II)
Generation & Type First-Generation, Type II Second-Generation, Type II (AST487 analogs)
Example Compounds This compound, AFG210, AHL196 AUZ454, ATH686
Core Structure Diphenyl urea motif [2] Diphenyl urea with piperazine moiety and amino group at position 2 of the pyrimidine ring [1] [2]
Binding Mode "DFG-out" ATP competitive [2] "DFG-out" ATP competitive [2]
Potency (IC₅₀) ~0.1 µM [2] Highly potent; superior to this compound and PKC412 [1]
Key Mechanism Inhibits mutant FLT3 autophosphorylation, induces apoptosis and cell cycle arrest in mutant FLT3-expressing cells [2] Inhibits mutant FLT3 autophosphorylation, induces apoptosis and cell cycle arrest; improved interaction with ATP pocket [1] [2]
Resistance Profile Shows cross-resistance with "Type I" inhibitors (e.g., PKC412) [1] Overrides resistance to "Type I" inhibitors (e.g., PKC412, AAE871) and first-generation "Type II" inhibitors [1]

Experimental Data and Workflows

The key findings are based on the following standard experimental protocols:

  • Cellular Proliferation Assay: Inhibitor potency (IC₅₀ values) was determined by measuring the proliferation of Ba/F3 cells (a murine pro-B cell line) engineered to express mutant FLT3 (e.g., FLT3-ITD, D835Y). Viability was assessed after treatment with the compounds [2].
  • Apoptosis Analysis: Induction of cell death was confirmed using assays like Annexin V staining to detect phosphatidylserine externalization, a marker of apoptosis [2].
  • Western Blot Analysis: To confirm direct target engagement, cells were treated with inhibitors, and lysates were analyzed by Western blot. This demonstrated inhibition of FLT3 autophosphorylation and downstream signaling proteins like pSTAT5 and pMAPK, without affecting total protein levels [2].
  • Selectivity Verification: The selectivity of the inhibitors for FLT3 was tested by culturing the cells with IL-3 (via WEHI conditioned media). Rescue of cell proliferation in the presence of IL-3 confirmed that the compounds specifically target the FLT3 signaling pathway and not general cell survival mechanisms [2].

FLT3 Inhibitor Mechanism and Resistance

The following diagram illustrates the signaling pathway of mutant FLT3 and how the different types of inhibitors work, which explains the resistance mechanism.

MutantFLT3 Mutant FLT3 (ITD/D835) Survival Cell Survival & Proliferation MutantFLT3->Survival  Constitutive  Signaling Apoptosis Apoptosis MutantFLT3->Apoptosis  Inhibited TypeI Type I Inhibitor (e.g., PKC412, AAE871) TypeI->MutantFLT3  Binds DFG-in  conformation Resistance Resistance Mutations block Type I binding TypeI->Resistance TypeII_1st First-Gen Type II (e.g., this compound) TypeII_1st->MutantFLT3  Binds DFG-out  conformation TypeII_2nd Second-Gen Type II (e.g., AUZ454, ATH686) TypeII_2nd->MutantFLT3  Enhanced DFG-out  binding Resistance->Survival  Allows

FLT3 Inhibitor Classes and Resistance Mechanism

What the Data Means for Research

The core advancement is structural. The introduction of a piperazine moiety and specific placement of an amino group on the pyrimidine ring in AUZ454 and ATH686 allows for more favorable interactions within the ATP-binding pocket of FLT3, leading to higher potency and an ability to overcome resistance [1] [2].

References

AFG206 vs. Type I Inhibitors: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative characteristics of AFG206 and typical Type I inhibitors based on the 2010 study [1] [2].

Feature This compound (First-Generation Type II) Type I Inhibitors (e.g., PKC412, AAE871)
Inhibitor Class Type II Type I
FLT3 Conformation Targeted Inactive (DFG-out) Active (DFG-in)
Key Structural Features - Diarylurea core structure [1] Information not provided in available source
Potency on Mutant FLT3 Potent and selective [2] Potent [2]
Resistance Profile Demonstrates cross-resistance with some Type I inhibitors; less potent than newer Type II inhibitors [2] Cross-resistance observed with other Type I and first-gen Type II inhibitors [2]
Primary Experimental Evidence Inhibition of FLT3 kinase activity, cell proliferation assays, apoptosis and cell cycle analysis [1] [2] Inhibition of FLT3 kinase activity, cell proliferation assays, apoptosis and cell cycle analysis [1] [2]

Detailed Experimental Protocols

The experimental data supporting the comparison above were generated using the following key methodologies [1] [2]:

  • FLT3 Kinase Activity Assays: These experiments measured the direct impact of inhibitors on the enzymatic activity of mutant FLT3. The results demonstrated that this compound and the other novel inhibitors "potently and selectively target mutant FLT3 protein kinase activity."
  • Cell-Based Proliferation Assays: The anti-leukemic effects were evaluated on cell lines harboring FLT3 mutants. All tested agents, including this compound, were shown to "inhibit the proliferation of cells harboring FLT3 mutants."
  • Analysis of Cell Death Mechanisms: To understand how proliferation was inhibited, researchers conducted further assays. They found that the compounds worked "via induction of apoptosis and cell cycle inhibition."
  • Resistance Studies: Cross-resistance was investigated using cell lines expressing mutant FLT3 that had developed resistance to the Type I inhibitor PKC412. The study found that while this compound showed cross-resistance, the more potent second-generation Type II inhibitors (AUZ454 and ATH686) were able to "override drug resistance" that this compound and Type I inhibitors could not overcome [2].

Mechanism of Action and Resistance

The following diagram illustrates the core finding of the research regarding how the structural differences between Type I and Type II inhibitors like this compound lead to different biological outcomes, including resistance profiles [2].

G Start FLT3 Inhibitor Development TypeI Type I Inhibitors (e.g., PKC412) Start->TypeI TypeII_Gen1 First-Gen Type II (e.g., this compound) Start->TypeII_Gen1 TypeII_Gen2 Second-Gen Type II (e.g., AUZ454) Start->TypeII_Gen2 Resistance Drug Resistance Emerges TypeI->Resistance CrossResist Cross-Resistance Observed TypeII_Gen1->CrossResist OverrideResist Overrides Resistance TypeII_Gen2->OverrideResist  High Potency Resistance->CrossResist  Leads to

Mechanism of FLT3 Inhibitor Action and Resistance

The diagram shows that while first-generation Type II inhibitors like this compound represented a distinct structural class, they were still susceptible to the same resistance mechanisms as Type I inhibitors in some contexts. The study attributed the superior ability of second-generation Type II inhibitors to overcome resistance to specific structural improvements, notably the introduction of a piperazine moiety and placement of an amino group on the pyrimidine ring, which enhanced interactions with the FLT3 ATP-binding pocket [2].

References

AFG206 cross-resistance profile analysis

Author: Smolecule Technical Support Team. Date: February 2026

AFG206 Cross-Resistance Profile

The data below is derived from a single study investigating this compound, a novel first-generation "type II" FLT3 inhibitor, in models of Acute Myeloid Leukemia (AML) [1] [2].

Aspect Findings on this compound
Inhibitor Class First-generation "type II" FLT3 inhibitor [1]
Primary Target Mutant FLT3 kinase activity (including ITD and D835Y mutants) [1]
Mechanism ATP-competitive "DFG-out" binding; inhibits FLT3 autophosphorylation and downstream signaling (STAT5, MAPK) [1]
Cross-resistance with "Type I" inhibitors (e.g., PKC412, AAE871) Yes, exhibits cross-resistance. Cells with resistance to "type I" inhibitors also show resistance to this compound [1].
Overcoming "Type I" Resistance No. Its potency is insufficient to override established resistance to "type I" inhibitors [1].
Activity against Second-generation "Type II" inhibitors (e.g., AUZ454, ATH686) The more potent second-generation "type II" inhibitors are effective against cells resistant to both "type I" inhibitors and first-generation "type II" inhibitors like this compound [1].

The core of this compound's cross-resistance profile lies in the structural classification of FLT3 inhibitors:

  • "Type I" inhibitors (e.g., PKC412, AAE871) bind to the active conformation of the FLT3 kinase.
  • "Type II" inhibitors (e.g., this compound, AFG210) bind to an inactive conformation [1].

The study found cross-resistance between inhibitors of the same type. Cells expressing PKC412-resistant mutant FLT3 were also resistant to other "type I" inhibitors and, crucially, to first-generation "type II" inhibitors like this compound [1]. This suggests that some resistance mutations can affect binding sites common to both types of inhibitors. However, second-generation "type II" inhibitors, with their improved potency, were able to overcome this cross-resistance [1].

Experimental Data and Protocols

The key experiments and methodologies used to establish the above profile are summarized below.

Key Experimental Results
  • Proliferation Inhibition: this compound potently inhibited the proliferation of Ba/F3 cells engineered to express FLT3-ITD or FLT3-D835Y mutants, with an IC₅₀ of approximately 0.1 µM. It did not affect parental Ba/F3 cells (which depend on IL-3), indicating selective action against mutant FLT3 [1].
  • Apoptosis Induction: Treatment with this compound induced apoptosis (programmed cell death) in the mutant FLT3-expressing cell lines [1].
  • Target Inhibition: Western blot analysis demonstrated that this compound inhibited the autophosphorylation (activation) of mutant FLT3. This also led to reduced phosphorylation of key downstream signaling proteins like STAT5 and MAPK, confirming the on-target effect of the inhibitor [1].
Detailed Methodologies

The following protocols were central to the cited study [1]:

  • Cell Culture & Lines: Experiments used the Ba/F3 murine pro-B cell line, which is interleukin-3 (IL-3) dependent. These cells were engineered to express human mutant FLT3 (ITD or D835Y), making their survival dependent on FLT3 signaling.
  • Proliferation Assay (IC₅₀ Determination): Cell viability was measured using a colorimetric MTS assay. Cells were treated with serial dilutions of this compound, and the absorbance was measured after 48 hours. The IC₅₀ (concentration that inhibits 50% of proliferation) was calculated from the dose-response curve.
  • Apoptosis Analysis: Apoptosis was quantified using flow cytometry after staining cells with Annexin V and propidium iodide (PI). This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Western Blotting: Treated cells were lysed, and proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. To assess FLT3 inhibition, antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, total STAT5, p-MAPK, and total MAPK were used.
  • Cross-Resistance Testing: Ba/F3 cells expressing PKC412-resistant FLT3 mutants were generated. The sensitivity of these resistant cells to this compound and other inhibitors was then tested using the proliferation and apoptosis assays described above.

FLT3 Inhibitor Cross-Resistance Pathway

The diagram below illustrates the logical relationship and cross-resistance profiles between different classes of FLT3 inhibitors, as revealed by the experimental data.

flt3_cross_resistance FLT3 Mutant    (e.g., ITD, D835Y) FLT3 Mutant    (e.g., ITD, D835Y) Type I Inhibitors    (e.g., PKC412, AAE871) Type I Inhibitors    (e.g., PKC412, AAE871) FLT3 Mutant    (e.g., ITD, D835Y)->Type I Inhibitors    (e.g., PKC412, AAE871) Sensitive Type II, First-Gen    (this compound, AFG210) Type II, First-Gen    (this compound, AFG210) FLT3 Mutant    (e.g., ITD, D835Y)->Type II, First-Gen    (this compound, AFG210) Sensitive PKC412-Resistant    FLT3 Mutant PKC412-Resistant    FLT3 Mutant Type I Inhibitors    (e.g., PKC412, AAE871)->PKC412-Resistant    FLT3 Mutant Selects for PKC412-Resistant    FLT3 Mutant->Type I Inhibitors    (e.g., PKC412, AAE871) Resistant PKC412-Resistant    FLT3 Mutant->Type II, First-Gen    (this compound, AFG210) Cross-Resistant Type II, Second-Gen    (AUZ454, ATH686) Type II, Second-Gen    (AUZ454, ATH686) PKC412-Resistant    FLT3 Mutant->Type II, Second-Gen    (AUZ454, ATH686) Sensitive Type II, Second-Gen    (AUZ454, ATH686)->Type II, First-Gen    (this compound, AFG210) Overcomes    Resistance

References

Toxicity Profile of Aflatoxin G1 (AFG1)

Author: Smolecule Technical Support Team. Date: February 2026

The following data is compiled from studies on AFG1, a known toxic and carcinogenic compound [1] [2] [3].

Toxicological Aspect Experimental Findings on AFG1
Carcinogenicity Induces lung adenocarcinoma in mice; classified as a Group 1 human carcinogen (IARC) [1] [2].
Genotoxicity & DNA Damage Causes oxidative DNA damage, double-strand breaks (γ-H2AX focus formation), and comet assay-detectable damage in A549 lung cells [1].
Cellular & Molecular Pathway Triggers intracellular ROS generation → activates MAPK signaling pathways (JNK, p38, ERK) → induces mitochondrial-mediated apoptosis [1].
Organ Toxicity (Gastric) In vivo oral administration induces gastric inflammation (TNF-α, CD68+ macrophages) and DNA damage (γ-H2AX) in mouse gastric epithelial cells [3].
Cellular Apoptosis Dose-dependent apoptosis in A549 cells; mechanism involves increased Bax/Bcl-2 ratio and caspase-3 activation [1].

Experimental Protocols for Key Endpoints

For the key toxicity findings on AFG1, the experimental methodologies were as follows:

  • Detection of Intracellular ROS [1]: A549 cells were treated with AFG1 and then incubated with fluorescent dyes DHE (for superoxide anion) and DCFH-DA (for hydrogen peroxide). ROS generation was quantified by measuring the mean fluorescence intensity using flow cytometry.
  • Assessment of DNA Damage [1]:
    • Comet Assay: AFG1-treated A549 cells were embedded in agarose on a slide, lysed, and subjected to electrophoresis. DNA damage was assessed by visualizing and quantifying the "comet tail" moment under a fluorescence microscope.
    • γ-H2AX Immunofluorescence: Treated cells were fixed and stained with an antibody against phosphorylated histone H2AX (γ-H2AX). DNA double-strand breaks were quantified by counting the number of γ-H2AX foci per cell using fluorescence microscopy.
  • Analysis of Apoptosis [1] [3]:
    • Flow Cytometry: AFG1-treated cells were stained with Annexin V-FITC and Propidium Iodide (PI). The percentages of early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells were determined using a flow cytometer.
    • Western Blot: Protein extracts from treated cells were analyzed by Western blotting using antibodies against key apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3.

AFG1-Induced Oxidative Stress and Apoptosis Pathway

The diagram below illustrates the key mechanistic pathway by which AFG1 causes oxidative stress and triggers apoptosis in cells, based on the experimental data [1].

f AFG1-Induced Oxidative Stress and Apoptosis AFG1 AFG1 ROS ROS AFG1->ROS Induces MAPK MAPK ROS->MAPK Activates (JNK, p38, ERK) DNA_Damage DNA_Damage ROS->DNA_Damage Causes Mitochondria Mitochondria MAPK->Mitochondria Disrupts Function Apoptosis Apoptosis Mitochondria->Apoptosis Releases Pro-apoptotic Factors DNA_Damage->Apoptosis Promotes

Suggestions for Finding Information on AFG206

Since specific data on "this compound" is unavailable, here are suggestions for further research:

  • Verify the Compound Identifier: Confirm the exact name or code of the compound. "this compound" might be an internal company code, a specific batch number, or a chemical identifier like CAS number, which would yield more precise search results.
  • Consult Specialized Databases: Search professional databases such as PubChem, TOXNET, or the IARC Monographs. For developmental drugs, regulatory documents from the FDA or EMA can be a source of preclinical toxicity data.
  • Review Patent Literature: Toxicity data for novel compounds is often disclosed in patent applications. Searching global patent databases can sometimes yield relevant experimental data.

References

General Framework for Pharmacokinetic Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core parameters typically measured and compared in pharmacokinetic studies.

Parameter Description Typical Experimental Measures
C~max~ Maximum plasma concentration of the drug [1] [2]. Observed value directly from the plasma concentration-time curve [3].
T~max~ Time taken to reach C~max~ [1] [2]. Observed value directly from the plasma concentration-time curve [3].
AUC Area Under the Curve; indicates total systemic exposure to the drug [1] [2]. Calculated using methods like the linear trapezoidal rule from concentration-time data [1] [3].
t~1/2~ Elimination Half-Life; time for plasma concentration to reduce by half [2]. Calculated from the elimination rate constant (Kel), where t~1/2~ = ln(2)/Kel [1] [2].
CL/F Apparent Clearance; volume of plasma cleared of the drug per unit time [2]. Estimated via non-compartmental analysis, e.g., CL/F = Dose / AUC [3].
Vz/F Apparent Volume of Distribution [3]. Estimated via non-compartmental analysis [3].

Standard Experimental Protocols

The methodologies below are considered gold standards for generating the pharmacokinetic data used in comparisons.

  • Study Design: The most robust comparisons come from randomized, open-label, two-treatment, two-sequence crossover studies. In this design, subjects are randomly assigned to receive either the test product (e.g., a new formulation) or the reference product in the first period. After a washout period, they switch to the other product. This allows for a direct within-subject comparison [3].
  • Pharmacokinetic Evaluation:
    • Blood Sampling: Multiple blood samples are collected at predetermined times (e.g., pre-dose, 0.33, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) after both single and multiple doses [3].
    • Bioanalysis: Plasma samples are analyzed using sensitive techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) to determine drug concentrations [3].
    • Parameter Calculation: Pharmacokinetic parameters (C~max~, T~max~, AUC, t~1/2~, etc.) are typically estimated using non-compartmental methods with specialized software such as Phoenix WinNonlin [3].
  • Pharmacodynamic Evaluation (if applicable): For drugs where the mechanism of action is known, a PD comparison may also be conducted. For example, in a study of acid-reducing drugs, 24-hour intragastric pH monitoring can be used to measure parameters like the percentage of time the gastric pH remains above a certain threshold [3].

Key Relationships in Pharmacokinetics

The following diagram illustrates the core processes that determine the pharmacokinetic parameters listed in the table.

pk_process start Drug Administration A Absorption start->A Ka (Absorption Rate Constant) B Distribution A->B Vd (Volume of Distribution) C Metabolism B->C D Excretion B->D C->D end Drug Eliminated D->end CL (Clearance)

How to Locate Specific Data on AFG206

To find the information you need, I suggest the following steps:

  • Check Scientific Databases: Search for "this compound" on specialized databases like PubMed, Google Scholar, or ScienceDirect. Try using search terms such as "this compound pharmacokinetics," "this compound PK study," or "this compound clinical trial."
  • Consult Regulatory Documents: If this compound is a drug in advanced development or approved, its pharmacokinetic data may be found in the European Public Assessment Reports (EPAR) from the European Medicines Agency (EMA) or FDA approval packages.
  • Review Conference Abstracts: Data on emerging compounds are often first presented at scientific conferences. Search for abstracts from pharmacology and drug development meetings.

References

AFG206 therapeutic index versus alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of FLT3 Inhibitors

The table below summarizes the antileukemic properties of AFG206 and other FLT3 inhibitors as described in the research. Please note that this data is from preclinical studies (in vitro) and does not include clinical safety or a complete therapeutic index [1].

FLT3 Inhibitor Generation & Type Key Characteristics & Experimental Findings Potency against FLT3 mutants Ability to Override Resistance

| This compound | First-generation, Type II | - Inhibits mutant FLT3 kinase activity.

  • Inhibits proliferation of cells with FLT3 mutants.
  • Shows cross-resistance with "Type I" inhibitors (e.g., PKC412). | Potent and selective | No | | PKC412 (Midsostaurin) | (Comparator) Type I | - Foundational mutant FLT3 inhibitor.
  • Clinical trials revealed emergence of resistant leukemic cells. | Potent | No (Resistance develops) | | AUZ454 | Second-generation, Type II | - Derivative of AST487 with improved potency.
  • Potently kills "Type I" inhibitor-resistant cells.
  • Improved interaction with FLT3's ATP pocket. | High potency | Yes | | ATH686 | Second-generation, Type II | - Derivative of AST487 with improved potency.
  • Potently kills "Type I" inhibitor-resistant cells.
  • Improved interaction with FLT3's ATP pocket. | High potency | Yes |

Key Experimental Data and Protocols

The comparative data in the table above was generated through standardized preclinical experiments to assess the efficacy of the inhibitors [1].

  • Cell-Based Proliferation Assays: The inhibitory effects on proliferation were measured in leukemic cell lines that harbor FLT3 mutations. The studies confirmed that this compound, along with the other inhibitors tested, could inhibit the growth of these mutant cells [1].
  • Kinase Activity Assays: These experiments directly measured the ability of the inhibitors to block the enzymatic activity of the mutant FLT3 kinase, confirming their target engagement and selectivity [1].
  • Cross-Resistance Assessment: Researchers exposed cell lines with acquired or inherent resistance to "Type I" FLT3 inhibitors (like PKC412) to the novel "Type II" inhibitors. While first-generation inhibitors like this compound showed some cross-resistance, the second-generation inhibitors AUZ454 and ATH686 were able to "override this drug resistance" and effectively kill the resistant cells [1].
  • Structural Mechanism for Enhanced Potency: The study identified that the superior potency of the second-generation inhibitors (AUZ454 and ATH686) was due to an improved interaction with the ATP-binding pocket of the FLT3 kinase. This was attributed to two key structural features [1]:
    • The introduction of a piperazine moiety.
    • The placement of an amino group at position 2 of the pyrimidine ring.

The following diagram illustrates the logical relationship and key differentiator between these FLT3 inhibitors as described in the study:

FLT3_inhibitors FLT3_Inhibitors FLT3 Inhibitors for AML Type_I Type I Inhibitors (e.g., PKC412) FLT3_Inhibitors->Type_I Type_II Type II Inhibitors FLT3_Inhibitors->Type_II Resistance Development of Drug Resistance Type_I->Resistance Leads to First_Gen First-Generation (e.g., this compound) Type_II->First_Gen Second_Gen Second-Generation (e.g., AUZ454, ATH686) Type_II->Second_Gen Cross_Resistance Cross-Resistance with Type I First_Gen->Cross_Resistance Override_Resistance Ability to Override Type I Resistance Second_Gen->Override_Resistance Resistance->First_Gen Results in Resistance->Second_Gen Overcome by

Limitations and Further Research

  • Therapeutic Index Data Unavailable: The provided data focuses on efficacy (potency). A complete therapeutic index requires a comparison of the dose required for efficacy versus the dose that causes toxicity (the safety margin), which is not available in the search results for any of these compounds [1].
  • Preclinical and Dated Information: It is crucial to note that the identified study is from 2010 and describes preclinical findings. This compound does not appear to have progressed to approved clinical use. The field of FLT3 inhibitor development has advanced significantly since this study, with newer agents like gilteritinib now approved for clinical use.

To perform a more current and comprehensive comparison, I suggest:

  • Consulting Clinical Trial Databases: Websites like ClinicalTrials.gov can provide information on later-stage and approved FLT3 inhibitors, including their documented efficacy and safety profiles in humans.
  • Reviewing Recent Literature: Searching for recent review articles on "FLT3 inhibitors in AML" on platforms like PubMed will give you an overview of the current competitive landscape, including therapeutic indices of clinically relevant drugs.

References

AFG206 Profile and Known Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

AFG206 is identified in the literature as a novel first-generation "type II" FLT3 inhibitor [1] [2]. The key known aspects of its experimental context are summarized in the table below.

Aspect Description
Classification First-generation, "type II" FLT3 inhibitor [1] [2]
Molecular Target Mutant FLT3 kinase (in constitutively activated mutant FLT3 models) [1]
Primary Mechanism Targets mutant FLT3 protein kinase activity, inhibiting proliferation via apoptosis induction and cell cycle arrest [1]
Experimental Cross-Resistance Demonstrated cross-resistance with "type I" inhibitors (PKC412, AAE871); second-generation "type II" inhibitors (AUZ454, ATH686) shown to override this resistance [1]

The research highlights that This compound's potency was found to be insufficient to overcome resistance that emerged against "type I" inhibitors. This observed limitation was a key driver for the development of second-generation "type II" inhibitors, which feature an improved interaction with the ATP pocket of FLT3 [1].

Roadmap for Specificity Validation

Based on the standard practices for characterizing kinase inhibitors like this compound, here are the core experiments you would need to conduct or locate in the literature to fully validate its specificity.

  • Kinase Profiling Assays: Perform broad-spectrum screening against a large panel of diverse kinases (e.g., 100+ kinases) to determine the compound's selectivity. The key metric here is the IC50 value for each kinase, which would allow you to calculate a selectivity score (e.g., the number of kinases inhibited at a certain concentration, like 1 µM).
  • Cellular Target Engagement: In relevant cellular models (e.g., Ba/F3 cells engineered to express mutant FLT3, or primary AML blasts), confirm that this compound directly engages with and inhibits its intended target. This is typically measured by phospho-FLT3 inhibition levels (via Western Blot) and the subsequent downstream signaling inhibition (e.g., phospho-STAT5, phospho-ERK).
  • Cellular Phenotypic Assays:
    • Proliferation/GI50: Determine the concentration that causes 50% growth inhibition in mutant FLT3-dependent cell lines versus those with other oncogenic drivers.
    • Apoptosis Assay: Quantify the induction of programmed cell death (e.g., by Annexin V staining) specifically in target cells.
    • Cell Cycle Analysis: Assess the specific phase of cell cycle arrest induced by the inhibitor.
  • Resistance Profiling: Investigate the potential for cross-resistance by testing this compound's efficacy in cell lines with acquired resistance to other FLT3 inhibitor classes (e.g., "type I" inhibitors).

Visualizing the Experimental Workflow

The following diagram outlines a logical workflow for the key experiments needed to validate this compound's specificity and efficacy. You can use this as a guide for designing your own study or for interpreting data from publications.

G start Start: In Vitro Characterization step1 Biochemical Kinase Profiling start->step1 data1 Output: IC50 values across kinase panel step1->data1 step2 Cellular Target Engagement data2 Output: p-FLT3 & downstream signaling inhibition step2->data2 step3 Functional Phenotypic Assays data3 Output: GI50, Apoptosis, Cell Cycle data step3->data3 step4 Resistance & Cross-Testing data4 Output: Efficacy in resistant cell lines step4->data4 end Comprehensive Specificity Profile data1->step2 data2->step3 data3->step4 data4->end

References

Established Protocols for Resistance Research

Author: Smolecule Technical Support Team. Date: February 2026

While data on AFG206 is unavailable, the search results provide detailed methodologies for generating resistant cell lines and evaluating compound performance, which are standard in the field.

  • Generating Resistant Cell Lines: A common method involves exposing parental cancer cell lines to increasing concentrations of a drug over several weeks or months. Cells that survive and proliferate are selected and expanded at each stage, ultimately creating a stable, resistant cell line for study [1] [2].
  • Testing Compound Efficacy: The In Situ Resistance Assay (ISRA) is a modern, high-throughput protocol used to model acquired resistance over 6-16 weeks. It involves determining the half-maximal effective concentration (EC₅₀) of a compound and then using those doses in extended culture assays to see how quickly resistant populations emerge [3].

The workflow below summarizes the key steps for testing a new compound like AFG306 against resistant cell lines.

architecture cluster_1 Phase 1: Establish Baseline Efficacy cluster_2 Phase 2: Model Resistance Development cluster_3 Phase 3: Characterize Resistance A Dose-Response Assay B Calculate IC₅₀/EC₅₀ A->B C Long-Term Culture with Compound B->C D Monitor Outgrowth of Resistant Populations C->D E Profile Resistant Cells (e.g., Efflux Pumps, Mutations) D->E F Test Combination Therapies to Overcome Resistance E->F End Data for Comparison Guide F->End Start Parental or Pre-existing Resistant Cell Line Start->A

Examples of Performance Data for Other Compounds

The table below summarizes experimental data for other compounds tested in resistant models, illustrating the type of data you would typically compile for a comparison guide.

Compound Resistance Model Key Performance Data Proposed Mechanism to Overcome Resistance
MK-2206 [4] H460/MX20 and S1-M1-80 cells (ABCG2-overexpressing) Significantly increased efficacy of mitoxantrone, SN-38, and topotecan; reversed ABCG2-mediated MDR. Binds to ABCG2 transporter pocket, inhibiting drug efflux.
SPR206 [5] Multidrug-resistant (MDR) & extensively drug-resistant (XDR) P. aeruginosa and Acinetobacter spp. MIC₉₀ values of 0.25-0.5 mg/L against P. aeruginosa; inhibited 90.4% of MDR Acinetobacter at ≤2 mg/L. Next-generation polymyxin that disrupts bacterial cell membranes.
Verapamil [2] OVCAR8 PTX R (Paclitaxel-resistant ovarian cancer cells) Re-sensitized resistant cells to Paclitaxel. Blocks P-glycoprotein (P-gp) drug efflux pump.

Suggestions for Finding this compound Data

Since this compound is not covered in the current literature, here are practical steps you can take to locate the information you need:

  • Check Patent Filings and Company Databases: The compound identifier "this compound" suggests it may be an internal code from a pharmaceutical company or research institution. Searching patent databases or the company's own publications may yield non-peer-reviewed preclinical data.
  • Use Broader Search Strategies: Broaden your search to include the compound's known molecular target or the drug class it belongs to. This can help you find related research and standard assays used for comparison.
  • Consult Specialized Databases: Search specialized chemical and pharmaceutical databases like PubChem, ChemBL, or Integrity to see if a profile for this compound exists.

References

AFG206 clinical potential versus newer inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context of AFG206

The search results indicate that This compound is a first-generation "type II" FLT3 inhibitor identified in early research efforts to override resistance to earlier drugs like PKC412 [1]. The key characteristics from foundational studies are summarized below.

Feature Description of this compound
Generation First-generation (novel at time of cited research) [1]
Inhibitor Type Type II [1]
Primary Target Mutant FLT3 protein kinase activity [1]
Key Findings Potently and selectively targets mutant FLT3; inhibits proliferation of cells with FLT3 mutants via induction of apoptosis and cell cycle inhibition [1]
Investigated Context Studied for potential to override PKC412 drug resistance [1]

The Current Landscape of FLT3 Inhibitors

Contemporary research has moved beyond this compound. The field now focuses on more advanced, often FDA-approved, inhibitors with established clinical profiles. The table below lists several prominent FLT3 inhibitors mentioned in the current scientific literature.

Inhibitor Key Clinical Applications & Notes
Sorafenib A multi-targeted kinase inhibitor used in AML that also inhibits FLT3 [2].
Gilteritinib Approved for AML; faces challenges with secondary mutations (e.g., F691L, D835) and alternative signaling pathways [2].
Quizartinib Approved for AML; shares similar resistance challenges as gilteritinib [2].
Midostaurin (PKC412) An early small-molecule inhibitor targeting mutant FLT3, used in late-stage clinical trials at the time of the this compound research [1].

Experimental Insights and Resistance Challenges

The early research into inhibitors like this compound provided crucial insights into the mechanisms and challenges of FLT3 inhibition, many of which remain relevant today.

  • Experimental Basis: The foundational knowledge on FLT3 inhibition comes from biochemical research on protein kinases. This involves screening diverse chemical libraries for their ability to inhibit specific protein kinases, understanding signal transduction mechanisms, and identifying new therapeutic agents [2].
  • Resistance Mechanisms: Research has shown that resistance to FLT3 inhibitors can emerge through several mechanisms. The most common is the development of secondary mutations in the FLT3 gene (such as F691L or D835), which directly interfere with drug binding [2]. Additionally, cancer cells can activate alternative signaling pathways that bypass the blocked FLT3 pathway, allowing the cancer cell to survive and proliferate [2].

The following diagram illustrates the core mechanism of FLT3 inhibition and the common pathways that can lead to resistance, which are critical for developing new drugs.

G FLT3Mutation FLT3 Mutation (e.g., ITD, TKD) ConstitutiveActivation Constitutive FLT3 Activation FLT3Mutation->ConstitutiveActivation CellSurvival Uncontrolled Cell Proliferation & Survival ConstitutiveActivation->CellSurvival Inhibitor FLT3 Inhibitor (e.g., Gilteritinib) BlockedActivation Blocked FLT3 Activation Inhibitor->BlockedActivation Binds FLT3 Apoptosis Induced Apoptosis BlockedActivation->Apoptosis ResistanceMutation Resistance Mutation (e.g., F691L, D835Y) ResistanceMutation->BlockedActivation Prevents Binding Resistance Clinical Resistance ResistanceMutation->Resistance BypassPathway Alternative Pathway Activation (Bypass) BypassPathway->CellSurvival Restores Signaling BypassPathway->Resistance

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

333.147726857 g/mol

Monoisotopic Mass

333.147726857 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1:  Ellen Weisberg, Johannes Roesel, Pascal Furet, Guido Bold, Patricia Imbach, Andreas Flörsheimer, Georgio Caravatti, Jingrui Jiang, Paul Manley, Arghya Ray, James D. Griffin. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 October; 1(10): 1021–1032. doi: 10.1177/1947601910396505 PMCID: PMC3092267

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